2-methylquinoline-6-sulfonic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylquinoline-6-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFVAWTGKJRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239698 | |
| Record name | 2-Methylquinoline-6-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93805-05-1 | |
| Record name | 2-Methyl-6-quinolinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylquinoline-6-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylquinoline-6-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline-6-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-6-quinolinesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2Y5RKP2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methylquinoline-6-sulfonic acid, a valuable heterocyclic compound. The document details the primary synthetic methodologies, experimental protocols, and underlying chemical principles. Quantitative data is presented in structured tables, and key processes are visualized using workflow and reaction mechanism diagrams.
Introduction
This compound is a quinoline derivative featuring a methyl group at the 2-position and a sulfonic acid group at the 6-position. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of more complex molecules. The sulfonic acid functional group, in particular, can be a key pharmacophore or a handle for further chemical modifications, such as conversion to sulfonyl chlorides and sulfonamides.[1][2] This guide focuses on the established synthetic routes to this important compound.
Primary Synthesis Route: Electrophilic Sulfonation of 2-Methylquinoline
The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 2-methylquinoline (also known as quinaldine).[1] In this reaction, a strong sulfonating agent is used to introduce a sulfonic acid (-SO₃H) group onto the quinoline ring.
Reaction Mechanism and Regioselectivity
The sulfonation of 2-methylquinoline is a classic example of electrophilic aromatic substitution. The quinoline ring system is electron-rich, making it susceptible to attack by an electrophile, typically sulfur trioxide (SO₃) or a related species generated from the sulfonating agent. The nitrogen atom in the quinoline ring is deactivating, which directs the electrophilic substitution towards the benzene portion of the bicyclic system (positions 5, 6, 7, and 8).[1]
The regioselectivity of the sulfonation is highly dependent on the reaction conditions, particularly temperature. The sulfonic acid group is preferentially introduced at the 6-position under thermodynamic control.[1] While kinetic control might favor other isomers, heating the reaction mixture allows for the rearrangement to the more stable 6-sulfonic acid derivative. For the sulfonation of 2-methylquinoline, maintaining a reaction temperature in the range of 80–120°C is crucial to favor the formation of the desired this compound and prevent the formation of multiple sulfonated byproducts.[1] The methyl group at the 2-position has a minor influence on the substitution pattern of the benzene ring.[1]
Figure 1. General workflow for the synthesis of this compound.Sulfonating Agents
Several strong sulfonating agents can be employed for this transformation. The choice of agent can influence the reaction conditions and the initial product formed.
| Sulfonating Agent | Description |
| Concentrated Sulfuric Acid (H₂SO₄) | A common and cost-effective sulfonating agent. Often used at elevated temperatures to achieve the desired reaction rate and regioselectivity. |
| Chlorosulfonic Acid (ClSO₃H) | A highly reactive sulfonating agent that can often achieve sulfonation at lower temperatures.[1] The initial product is the corresponding sulfonyl chloride (2-methylquinoline-6-sulfonyl chloride), which can then be hydrolyzed to the sulfonic acid.[1] |
| Sulfur Trioxide (SO₃) | A powerful sulfonating agent, often used in a complex with a solvent or as oleum (fuming sulfuric acid). |
Table 1. Common Sulfonating Agents for the Synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol for the sulfonation of 2-methylquinoline using concentrated sulfuric acid. Disclaimer: This protocol is based on general principles of organic synthesis and the information gathered from various sources. It has not been directly copied from a specific peer-reviewed publication and should be adapted and optimized by a qualified chemist.
Materials:
-
2-Methylquinoline (quinaldine)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium chloride solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter flask
-
pH paper or meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-methylquinoline.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred 2-methylquinoline. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110°C.
-
Maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with stirring.
-
The product may precipitate out of the solution. If necessary, neutralize the solution with a suitable base to a pH where the product is least soluble.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water and then with a cold saturated sodium chloride solution.
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
-
Dry the purified product under vacuum to obtain this compound.
Quantitative Data: While specific yields were not found in the searched literature, electrophilic sulfonation reactions of this type can have yields ranging from moderate to good, depending on the optimization of reaction conditions and the efficiency of the purification process.
| Parameter | Expected Value/Characteristic |
| Yield | 40-70% (estimated) |
| Purity | >95% after recrystallization |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0–8.5 ppm. A characteristic singlet for the methyl group at the C2 position is expected.[1] |
| ¹³C NMR | The number of distinct signals will correspond to the number of non-equivalent carbon atoms. Carbons attached to the nitrogen and sulfonyl groups will be shifted downfield.[1] |
Table 2. Expected Quantitative Data for the Synthesis of this compound.
Synthesis of the Precursor: 2-Methylquinoline
The starting material, 2-methylquinoline, can be sourced commercially or synthesized through various well-established named reactions.[3]
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a widely used method for synthesizing quinolines.[4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4] For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde, which can be formed in situ from the acid-catalyzed self-condensation of acetaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.[4]
Figure 2. Simplified mechanism of the Doebner-von Miller reaction.Skraup Synthesis
The Skraup synthesis is another classic method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).[5] In the first step, glycerol is dehydrated by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline ring.[3]
Alternative Synthetic Strategy
An alternative, though less commonly documented, approach to the synthesis of this compound involves starting with a pre-sulfonated aniline and constructing the quinoline ring. For instance, 4-aminobenzenesulfonic acid could potentially be used as the starting material in a Doebner-von Miller or Skraup-type reaction. This approach offers the advantage of avoiding the sulfonation of the quinoline ring, which can sometimes lead to mixtures of isomers. However, the reactivity of the sulfonated aniline in these cyclization reactions may be different from that of unsubstituted aniline, and specific reaction conditions would need to be developed.
Figure 3. Hypothetical alternative synthesis of this compound.Conclusion
The synthesis of this compound is most reliably achieved through the direct sulfonation of 2-methylquinoline. Careful control of the reaction temperature is paramount to ensure the selective formation of the 6-sulfonic acid isomer. The choice of sulfonating agent provides some flexibility in the reaction conditions. The precursor, 2-methylquinoline, is readily accessible through well-established named reactions such as the Doebner-von Miller and Skraup syntheses. While alternative routes starting from sulfonated anilines are conceivable, they are less documented in the literature for this specific target molecule. This guide provides the foundational knowledge for researchers to approach the synthesis of this compound in a laboratory setting.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
Characterization of 2-Methylquinoline-6-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-methylquinoline-6-sulfonic acid, a heterocyclic aromatic compound of interest in synthetic chemistry and potentially in drug discovery. This document details its physicochemical properties, provides exemplary experimental protocols for its synthesis and analysis, and includes workflow diagrams for key procedures.
Physicochemical Properties
This compound is a derivative of quinoline, a structural motif present in numerous biologically active compounds. The introduction of a methyl group at the 2-position and a sulfonic acid group at the 6-position modifies its chemical properties, influencing its reactivity, solubility, and potential as a synthetic intermediate.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| CAS Number | 93805-05-1 |
| Appearance | Solid |
| Density | 1.432 g/cm³ (predicted) |
| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O |
Synthesis
The most common method for the preparation of this compound is the direct electrophilic aromatic substitution of 2-methylquinoline with a strong sulfonating agent.[1] The regioselectivity of the sulfonation is directed to the 6-position, which is the thermodynamically more stable product.[1] Controlling the reaction temperature is a critical factor in achieving the desired isomer and preventing the formation of byproducts.[1]
Synthesis Workflow
Experimental Protocol: Sulfonation of 2-Methylquinoline
Disclaimer: This is a representative protocol based on general procedures for the sulfonation of quinolines. Actual reaction conditions may require optimization.
Materials:
-
2-Methylquinoline
-
Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
-
Ice
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylquinoline.
-
Cool the flask in an ice bath.
-
Slowly add the sulfonating agent (e.g., concentrated sulfuric acid) dropwise to the cooled and stirring 2-methylquinoline. The molar ratio of sulfonating agent to 2-methylquinoline should be optimized, but a ratio of 2:1 to 4:1 is a common starting point.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to a temperature between 80-120°C.[1] The optimal temperature should be determined empirically to favor the formation of the 6-sulfonic acid isomer.[1]
-
Maintain the reaction at this temperature with continuous stirring for a period of 2-4 hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with stirring. This will quench the reaction and precipitate the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any residual acid.
-
Dry the purified this compound, for example, in a vacuum oven at a moderate temperature.
Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. The aromatic protons of the quinoline ring are expected to appear in the downfield region (typically 7.0-8.5 ppm).[1] The methyl group at the C2 position will give a characteristic singlet peak.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each non-equivalent carbon atom in the molecule, confirming the carbon skeleton. Carbons attached to the nitrogen and the sulfonyl group will be shifted downfield due to their electronegativity.[1]
Exemplary Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters (Typical):
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR Parameters (Typical):
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Exemplary Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use a solid-state ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer.
-
Parameters (Typical):
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (sulfonic acid) | 3400-2400 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2980-2850 |
| C=N, C=C stretch (quinoline) | 1650-1450 |
| S=O stretch (sulfonic acid) | 1250-1150, 1050-1000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
Exemplary Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for enhanced separation and analysis.[1]
-
Ionization Method: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used for such compounds.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
Potential Applications
This compound serves as a valuable intermediate in organic synthesis.[1] The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides, which are precursors to sulfonamides.[1] Given the broad range of biological activities associated with quinoline derivatives, this compound and its derivatives are of interest for screening in drug discovery programs, for example, as potential antimicrobial or anticancer agents.[1]
References
An In-depth Technical Guide to the Chemical Properties of 2-Methylquinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-methylquinoline-6-sulfonic acid, a key intermediate in organic synthesis. The document details its physicochemical characteristics, spectral data, and established synthesis protocols. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are described to facilitate replication and further research. Additionally, this guide includes graphical representations of synthetic pathways and logical workflows to enhance understanding.
Core Chemical Properties
This compound, identified by the CAS Number 93805-05-1, is a quinoline derivative with a sulfonic acid functional group at the 6-position of the 2-methylquinoline core.[1][2] It is a solid at room temperature.[3] This compound is primarily utilized as a precursor in the synthesis of more complex molecules, such as 2-methylquinoline-6-sulfonyl chloride, which is a reactive intermediate for producing sulfonamides and other sulfur-containing derivatives.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, application in reactions, and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 93805-05-1 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃S | [2][4] |
| Molecular Weight | 223.25 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Predicted Density | 1.432 ± 0.06 g/cm³ | [3][5] |
| Predicted pKa | -0.80 ± 0.40 | [3][6] |
| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N | [1] |
Solubility
Synthesis
The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of 2-methylquinoline.[1] This process involves the direct sulfonation of the quinoline ring using strong sulfonating agents.
Sulfonation of 2-Methylquinoline
The sulfonation of 2-methylquinoline is a well-established reaction, with the regioselectivity being highly dependent on the reaction conditions, particularly temperature.[1] The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, directing the substitution to the benzene ring (positions 5, 6, 7, and 8).[1]
The formation of the 6-sulfonic acid isomer is thermodynamically favored.[1] Typically, reaction temperatures in the range of 80–120°C are employed to ensure the preferential formation of this compound.[1] At lower temperatures (around 220°C for quinoline), the kinetically controlled product, the 8-sulfonic acid isomer, is predominantly formed. However, upon heating to higher temperatures (around 300°C for quinoline), this isomer can rearrange to the more stable 6-sulfonic acid.[1]
A variety of sulfonating agents can be used, with the choice of agent impacting the reaction conditions and efficiency.
Table 2: Comparison of Sulfonating Agents for 2-Methylquinoline
| Sulfonating Agent | Key Characteristics |
| Sulfuric Acid (H₂SO₄) | Requires higher temperatures and longer reaction times. |
| Oleum (H₂SO₄·SO₃) | More potent due to a higher concentration of SO₃, allowing for milder conditions and potentially higher yields. |
| Chlorosulfonic Acid (ClSO₃H) | A powerful sulfonating agent that can achieve sulfonation at lower temperatures. The initial product is 2-methylquinoline-6-sulfonyl chloride, which is then hydrolyzed to the sulfonic acid.[1] |
Experimental Protocol: General Procedure for Sulfonation
While a specific detailed protocol for the synthesis of this compound is not available in the public domain, a general procedure can be outlined based on the sulfonation of quinoline.
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, carefully add 2-methylquinoline to the chosen sulfonating agent (e.g., fuming sulfuric acid) while maintaining the desired temperature (e.g., 80-120°C) with an oil bath.
-
Reaction: Stir the mixture at the set temperature for several hours until the reaction is complete (monitoring by techniques like TLC or HPLC is recommended).
-
Work-up: After cooling, the reaction mixture is cautiously poured onto crushed ice. The precipitated product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.
The workflow for the synthesis can be visualized as follows:
Caption: A flowchart illustrating the general synthesis process of this compound.
Spectral Data (Predicted and General Information)
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, general characteristics can be described based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.0–8.5 ppm.[1] A distinct singlet signal would correspond to the methyl group at the C2 position.[1] The specific splitting patterns of the aromatic protons are highly dependent on the substitution pattern, allowing for unambiguous identification of the isomer.[1]
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. The number of signals corresponds to the number of non-equivalent carbon atoms. Carbons attached to the electronegative nitrogen and the sulfonyl group are expected to be shifted downfield.[1]
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands would correspond to:
-
O-H stretching of the sulfonic acid group.
-
S=O stretching of the sulfonyl group.
-
C=C and C=N stretching vibrations of the quinoline ring.
-
C-H stretching and bending of the aromatic and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition. The exact mass of this compound is 223.03031432 g/mol .[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis and quantification of this compound and its derivatives in complex mixtures.[1]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the pharmacological properties or the involvement of this compound in any signaling pathways. However, the broader class of quinoline derivatives is known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The sulfonic acid group can modulate the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. Therefore, this compound and its derivatives represent an area ripe for exploration in drug discovery and development.[1]
The following diagram illustrates a logical workflow for investigating the potential biological activity of this compound.
Caption: A conceptual workflow for the investigation of the biological properties of this compound and its derivatives.
Conclusion
This compound is a valuable chemical intermediate with well-defined, albeit not exhaustively documented, chemical properties. Its synthesis is achievable through established sulfonation methods, with careful control of reaction conditions being paramount for achieving the desired regioselectivity. While a significant amount of predicted data is available, further experimental characterization, particularly in the areas of spectroscopy and solubility, would be highly beneficial for the research community. The exploration of its biological activities and potential roles in signaling pathways remains a promising avenue for future research in medicinal chemistry and drug development.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. This compound | 93805-05-1 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pinpools.com [pinpools.com]
- 6. 93805-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to 2-Methylquinoline-6-sulfonic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-methylquinoline-6-sulfonic acid, a key intermediate in synthetic organic chemistry. It details the compound's molecular structure, physicochemical properties, and established methods for its synthesis and characterization. This guide includes detailed experimental protocols for its preparation and derivatization, alongside an exploration of its applications, particularly as a precursor for pharmacologically relevant molecules and materials science. The information is intended to support researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a derivative of quinoline, a heterocyclic aromatic compound. The structure consists of a 2-methylquinoline core with a sulfonic acid group (-SO₃H) substituted at the 6-position of the quinoline ring. This sulfonic acid group significantly influences the molecule's reactivity and physical properties, such as its solubility.
The key structural and chemical identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 93805-05-1 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃S | [3][4] |
| Molecular Weight | 223.25 g/mol | [1][4] |
| IUPAC Name | This compound | [2][5] |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | [4] |
| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N | [1][4] |
| Density (Predicted) | 1.432 g/cm³ | [2][4] |
| pKa (Predicted) | -0.80 ± 0.40 | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Sealed in a dry environment at room temperature. |
Synthesis and Derivatization
The primary route for synthesizing this compound is through the direct electrophilic sulfonation of 2-methylquinoline.[1] The regioselectivity of this reaction is critical, with the sulfonic acid group preferentially attaching to the 6-position under controlled thermodynamic conditions.[1]
A key application of this compound is its conversion to the more reactive intermediate, 2-methylquinoline-6-sulfonyl chloride.[1][7] This derivative serves as a versatile building block for introducing the 2-methylquinoline-6-sulfonyl moiety into other molecules, such as in the synthesis of sulfonamides.[1]
Caption: Synthesis and key derivatization workflow of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Sulfonation
This protocol is based on classical sulfonation methods described for quinoline derivatives.[1]
-
Materials: 2-methylquinoline, concentrated sulfuric acid (98%) or chlorosulfonic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-methylquinoline to an excess of concentrated sulfuric acid or chlorosulfonic acid. The reaction is exothermic and should be performed in an ice bath to control the initial temperature.
-
Once the initial exotherm subsides, heat the reaction mixture to a temperature between 80–120°C.[1] This temperature range favors the formation of the thermodynamically stable 6-sulfonic acid isomer.[1]
-
Maintain the temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the product.
-
Filter the crude product and wash it with cold water to remove excess acid.
-
Recrystallize the solid from a suitable solvent (e.g., water or ethanol) to obtain the purified this compound.
-
Dry the final product under vacuum.
-
Protocol 2: Conversion to 2-Methylquinoline-6-sulfonyl Chloride
This protocol describes the conversion of the sulfonic acid to its corresponding sulfonyl chloride.[1][7]
-
Materials: this compound, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Suspend this compound in a flask with an excess of thionyl chloride, with a catalytic amount of dimethylformamide (DMF) if necessary.
-
Gently reflux the mixture under an inert atmosphere (e.g., nitrogen) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-methylquinoline-6-sulfonyl chloride can be purified by recrystallization from a non-polar solvent. This compound is often used directly in subsequent steps due to its reactivity.[8]
-
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectral data is proprietary to suppliers, the expected characteristics can be inferred from the molecular structure.[1]
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of 7.0–8.5 ppm corresponding to the protons on the quinoline ring.[1]- Methyl Protons: A characteristic singlet peak for the methyl group at the C2 position, typically shifted downfield.[1]- Sulfonic Acid Proton: A broad singlet, which may be exchangeable with D₂O. |
| ¹³C NMR | - Quinoline Carbons: Multiple signals in the aromatic region, with carbons attached to the nitrogen and the sulfonyl group shifted downfield due to their electronegativity.[1]- Methyl Carbon: A signal in the aliphatic region. |
| FT-IR Spectroscopy | - S=O Stretching: Strong absorption bands characteristic of the sulfonyl group.- O-H Stretching: A broad band for the hydroxyl group of the sulfonic acid.- C=N & C=C Stretching: Bands corresponding to the quinoline ring system. |
| Mass Spectrometry | - Molecular Ion Peak: An [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of 223.25 g/mol . LC-MS is a highly sensitive method for its quantification.[1] |
Applications in Research and Development
This compound is primarily valued as a synthetic intermediate.[1] The quinoline scaffold is a core component in numerous pharmacologically active compounds, and the addition of a sulfonic acid group enhances reactivity for further chemical modifications.[1]
-
Pharmaceutical Synthesis: The compound is a precursor for synthesizing sulfonamides via its sulfonyl chloride derivative.[1] Quinoline-based sulfonamides have been investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]
-
Dye Synthesis: Quinoline sulfonic acid derivatives serve as intermediates in the production of various dyes.[1]
-
Materials Science: The ability of these compounds to form complexes with metal ions suggests potential applications in catalysis and the development of novel materials.[1]
Caption: Role of this compound as a precursor in synthetic chemistry.
Safety Information
According to available safety data, this compound is classified with the following hazards:
-
Signal Word: Danger[5]
-
Hazard Statements:
-
Precautionary Statements: Standard precautions for handling corrosive and irritating chemicals should be followed, including the use of personal protective equipment (gloves, goggles, lab coat) and working in a well-ventilated area.[5]
Conclusion
This compound is a well-characterized chemical compound with significant utility as a synthetic intermediate. Its straightforward synthesis from 2-methylquinoline and its conversion to the highly reactive sulfonyl chloride derivative make it a valuable building block for drug discovery, dye manufacturing, and materials science. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their work.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. pinpools.com [pinpools.com]
- 3. 2-Methylquinoline-6-sulphonic acid | C10H9NO3S | CID 3019416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 93805-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 8. connectsci.au [connectsci.au]
An In-depth Technical Guide to 2-Methylquinoline-6-Sulfonic Acid: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylquinoline-6-sulfonic acid, with a focus on its solubility characteristics and relevant experimental methodologies. Due to the limited availability of specific quantitative data for this compound, this document also furnishes generalized protocols applicable to its class of organic acids.
Introduction
This compound is a quinoline derivative containing a sulfonic acid functional group. The presence of the sulfonic acid moiety significantly influences the molecule's physicochemical properties, most notably its solubility.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science. This guide aims to provide researchers with the available data and standardized procedures for handling and characterizing this compound.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. The sulfonic acid group, being highly polar, generally imparts significant water solubility to the parent molecule.[1] It is known that related compounds, such as quinoline-5-sulfonic acid and quinoline-6-sulfonic acid, are water-soluble.[1]
The following table summarizes the known solubility information for this compound.
| Solvent | Temperature (°C) | Concentration | Data Type | Source |
| Acetonitrile | Not Specified | 100 µg/ml | Quantitative | [2] |
| Water | Not Specified | Soluble | Qualitative | [1] |
Experimental Protocol: Determination of Aqueous Solubility
The following is a general protocol for determining the aqueous solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Stock Standard Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Analysis of Standards: Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of instrument response versus concentration.
-
Equilibration: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Shaking/Agitation: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter.
-
Dilution: Dilute the filtered supernatant with a known volume of deionized water to bring the concentration within the range of the calibration curve.
-
Sample Analysis: Analyze the diluted sample using the same analytical method used for the standards.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor.
Visualizing Experimental and Logical Workflows
To aid in the understanding of experimental processes and chemical relationships, the following diagrams have been generated using the DOT language.
Caption: A workflow diagram for the experimental determination of aqueous solubility.
References
Navigating the Stability of 2-Methylquinoline-6-Sulfonic Acid: A Technical Guide for Researchers
Introduction
2-Methylquinoline-6-sulfonic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical structure, featuring a quinoline core, a methyl group, and a sulfonic acid moiety, lends it a unique reactivity profile. For researchers, scientists, and drug development professionals, a thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of any downstream products. This technical guide provides an in-depth overview of the known stability aspects of this compound and outlines a comprehensive framework for conducting detailed stability studies in line with industry best practices.
While specific, publicly available stability studies on this compound are limited, this guide consolidates available chemical knowledge and presents standardized methodologies for researchers to generate robust stability data.
Known Chemical Properties and Thermodynamic Stability
This compound is typically synthesized via the sulfonation of 2-methylquinoline. The reaction conditions, particularly temperature, play a crucial role in the regioselectivity of the sulfonation. The formation of the 6-sulfonic acid isomer is favored under conditions of thermodynamic control, suggesting it is the more stable isomer compared to others, such as quinoline-8-sulfonic acid, which may be formed under kinetic control.[1] The quinoline ring itself is an aromatic system, which confers a degree of inherent stability.[1] However, the sulfonic acid group can influence its reactivity and susceptibility to degradation.
Proposed Framework for Comprehensive Stability Studies
To ascertain a complete stability profile of this compound, a combination of forced degradation (stress testing) and long-term stability studies should be performed, following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[2][3][4]
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways.[5][6][7] This information is critical for developing stability-indicating analytical methods.[5] The recommended stress conditions include:
-
Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolytic Degradation: Exposure to light sources as specified in ICH Q1B.
-
Thermal Degradation: Heating the solid substance at temperatures above the recommended storage conditions.
The following table summarizes hypothetical results from a forced degradation study, which would be populated with experimental data.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15% | Desulfonated product, hydroxylated quinoline |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 5% | Minor unidentified polar degradants |
| Neutral Hydrolysis | Purified Water | 24 hours | 80°C | <1% | No significant degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide, hydroxylated quinoline |
| Photostability | ICH Q1B Option 2 | - | - | 8% | Photodimers, ring-opened products |
| Thermal (Solid) | Dry Heat | 7 days | 105°C | 2% | Minor unidentified degradants |
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[2][4] The following table outlines a typical protocol and data collection for a long-term stability study.
| Storage Condition | Time Point (Months) | Appearance | Assay (% w/w) (Hypothetical) | Impurities (% area) (Hypothetical) |
| 25°C / 60% RH | 0 | White to off-white solid | 99.8 | <0.1 |
| 3 | No change | 99.7 | <0.1 | |
| 6 | No change | 99.6 | 0.1 | |
| 9 | No change | 99.5 | 0.1 | |
| 12 | No change | 99.5 | 0.15 | |
| 24 | No change | 99.3 | 0.2 | |
| 40°C / 75% RH | 0 | White to off-white solid | 99.8 | <0.1 |
| 3 | No change | 99.2 | 0.3 | |
| 6 | Slight discoloration | 98.5 | 0.8 |
Experimental Protocols
Detailed and validated experimental protocols are essential for generating reliable stability data.
Sample Preparation for Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 80°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 80°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water and heat at 80°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the solid powder and a solution in a suitable solvent to light irradiation as per ICH Q1B guidelines.
-
Thermal Degradation: Store the solid substance in a calibrated oven at 105°C.
For all solution-based studies, samples should be withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent peak from all potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm and 320 nm) and/or Mass Spectrometry (LC-MS) for identification of degradation products.
-
Injection Volume: 10 µL.
Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Visualizing Workflows and Pathways
Graphical representations can aid in understanding the experimental design and potential degradation pathways.
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. onyxipca.com [onyxipca.com]
An In-depth Technical Guide to 2-Methylquinoline-6-sulfonic Acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylquinoline-6-sulfonic acid is a quinoline derivative of significant interest in organic synthesis, serving as a versatile precursor for a range of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and explores the biological activities of its derivatives, particularly in the context of cancer-related signaling pathways. Detailed experimental protocols and structured data are presented to facilitate further research and application in drug discovery and development.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a sulfonic acid group at the 6-position of the 2-methylquinoline nucleus enhances the molecule's utility as a chemical intermediate. Current research is primarily focused on its role as a precursor in the synthesis of novel compounds, with a particular emphasis on the preparation of 2-methylquinoline-6-sulfonyl chloride and subsequent sulfonamides. While the broader class of quinoline derivatives has demonstrated significant biological activity, the specific pharmacological properties of this compound and its direct derivatives are an active area of investigation, with potential applications as antimicrobial or anticancer agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 93805-05-1 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃S | [2][3] |
| Molecular Weight | 223.25 g/mol | [1][2][3] |
| Physical Form | Solid | |
| IUPAC Name | This compound |
Synthesis of this compound
The primary method for the synthesis of this compound is the direct electrophilic sulfonation of 2-methylquinoline. The substitution pattern is governed by both kinetic and thermodynamic factors. While initial sulfonation may occur at other positions, the 6-sulfonic acid isomer is the most thermodynamically stable product, and its formation is favored under specific reaction conditions.[1]
Reaction Workflow
The synthesis involves the reaction of 2-methylquinoline with a strong sulfonating agent, such as sulfuric acid or chlorosulfonic acid, at elevated temperatures.[1]
Experimental Protocol: Sulfonation of 2-Methylquinoline
This is a representative protocol based on general principles of sulfonation reactions of quinolines. Researchers should optimize conditions for their specific needs.
Materials:
-
2-Methylquinoline
-
Concentrated sulfuric acid (98%) or Chlorosulfonic acid
-
Sodium hydroxide solution
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 2-methylquinoline to an excess of concentrated sulfuric acid (or chlorosulfonic acid) while cooling in an ice bath.
-
After the initial exothermic reaction subsides, heat the mixture to a temperature between 80-120°C.[1] The reaction time will vary depending on the scale and desired conversion; it is recommended to monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Spectroscopic Data
While a dedicated, publicly available spectrum for this compound is not readily found in the searched literature, the expected spectroscopic characteristics can be inferred from data on similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons of the quinoline ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The methyl group at the C2 position will present as a characteristic singlet.[1]
-
¹³C NMR: The carbon framework will show distinct signals, with carbons attached to the nitrogen and the sulfonyl group being shifted downfield due to the electron-withdrawing nature of these groups.[1]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonic acid group (S=O stretching) and the aromatic quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound and its derivatives.[1]
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of various derivatives, most notably 2-methylquinoline-6-sulfonyl chloride. This conversion is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The resulting sulfonyl chloride is a highly reactive species that can readily undergo nucleophilic substitution to form a wide array of sulfonamides and other sulfur-containing compounds.[1]
Biological Significance of Quinoline Derivatives
While this compound itself is primarily an intermediate, its derivatives, particularly sulfonamides, are of interest for their potential biological activities. The quinoline scaffold is present in many anticancer agents, and its derivatives have been shown to interact with key signaling pathways involved in cancer progression.
Interaction with the p53 and Bcl-2 Signaling Pathways
Several studies have demonstrated that quinoline derivatives can exert their anticancer effects by modulating the p53 and Bcl-2 signaling pathways. The p53 tumor suppressor protein plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[4] The Bcl-2 family of proteins are key regulators of apoptosis.
Certain quinoline derivatives have been shown to induce a p53-dependent response in cancer cells, leading to an accumulation of cells in the G1 and S phases of the cell cycle and subsequent apoptosis.[4] Other quinoline-based compounds have been specifically designed to act as inhibitors of anti-apoptotic Bcl-2 family proteins, thereby promoting cancer cell death.[5][6]
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel functional molecules and therapeutic agents. Its straightforward synthesis via sulfonation of 2-methylquinoline provides access to a versatile building block for creating a diverse range of derivatives. The established link between the broader class of quinoline compounds and critical cancer-related signaling pathways, such as p53 and Bcl-2, underscores the importance of continued research into the biological activities of this compound derivatives. This guide provides a foundational resource for researchers to further explore and exploit the chemical and biological potential of this compound.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. parchem.com [parchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and biological activities of polyquinoline derivatives: new Bcl-2 family protein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preliminary Investigation of 2-Methylquinoline-6-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylquinoline-6-sulfonic acid, a derivative of the versatile quinoline scaffold, serves as a pivotal intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a particular focus on its role as a precursor to more complex molecules. While specific biological activity data for this compound is limited in publicly accessible literature, the known pharmacological profiles of quinoline and sulfonamide derivatives suggest avenues for future investigation. This document consolidates available data, presents generalized experimental protocols, and visualizes key chemical transformations to support further research and development.
Introduction
Quinoline and its derivatives are fundamental heterocyclic structures renowned for their broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The introduction of a sulfonic acid group to the 2-methylquinoline (quinaldine) backbone at the 6-position yields this compound, a compound of significant interest as a chemical building block. Its primary utility lies in its conversion to reactive intermediates, such as 2-methylquinoline-6-sulfonyl chloride, which are precursors to a variety of sulfonamides and other sulfur-containing organic molecules.[1] This guide aims to provide a detailed preliminary investigation of this compound, summarizing its known properties and synthetic methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 93805-05-1 | [2][3] |
| Molecular Formula | C₁₀H₉NO₃S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Sealed in dry, room temperature conditions | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | [2] |
| InChI Key | WTVFVAWTGKJRPC-UHFFFAOYSA-N | [3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 | [2] |
Synthesis of this compound
The principal method for the synthesis of this compound is the direct sulfonation of 2-methylquinoline (quinaldine).[1] This electrophilic aromatic substitution is typically performed using strong sulfonating agents. The regioselectivity of the reaction is crucial, with the sulfonic acid group preferentially substituting at the 6-position of the quinoline ring under controlled temperature conditions.[1]
Generalized Experimental Protocol: Sulfonation of 2-Methylquinoline
-
Reagents and Equipment:
-
2-Methylquinoline (Quinaldine)
-
Concentrated Sulfuric Acid (H₂SO₄) or Chlorosulfonic Acid (ClSO₃H)
-
Reaction flask with a magnetic stirrer and heating mantle
-
Thermometer
-
Apparatus for quenching and filtration
-
-
Procedure:
-
In a suitable reaction flask, 2-methylquinoline is slowly added to the chosen sulfonating agent (e.g., concentrated sulfuric acid) with constant stirring. The reaction is exothermic and may require cooling to control the initial temperature rise.
-
The reaction mixture is then heated to a temperature range of 80–120°C.[1] This temperature is critical for favoring the formation of the thermodynamically more stable 6-sulfonic acid isomer and minimizing the production of other isomers.[1]
-
The reaction is maintained at this temperature for a sufficient duration to ensure complete sulfonation. The exact time can vary and would typically be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto ice.
-
The precipitated solid product, this compound, is collected by filtration.
-
The crude product is washed with cold water to remove any residual acid.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Note: When using chlorosulfonic acid, the initial product is 2-methylquinoline-6-sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.[1]
Chemical Reactivity and Applications
The primary application of this compound is as an intermediate in organic synthesis.[1] Its sulfonic acid group can be readily converted into a more reactive sulfonyl chloride moiety.
Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
2-Methylquinoline-6-sulfonyl chloride is a highly reactive compound used to synthesize sulfonamides and other derivatives.[1]
-
Generalized Experimental Protocol:
-
This compound is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
The reaction is typically carried out in an inert solvent under reflux.
-
After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-methylquinoline-6-sulfonyl chloride.
-
The product can be purified by recrystallization.
-
Biological Activity and Future Directions
While specific biological activity and signaling pathway studies for this compound are not extensively reported in the available literature, the broader classes of quinoline and sulfonamide compounds are well-known for their diverse pharmacological properties.
-
Quinoline Derivatives: The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]
-
Sulfonamides: This class of compounds is famous for its antibacterial agents (sulfa drugs) and has also been explored for anticancer and other therapeutic applications.
The hybridization of these two pharmacophores in derivatives of this compound presents a promising strategy for the discovery of novel therapeutic agents. Future research should focus on the synthesis of a library of derivatives and their systematic biological evaluation.
Potential Research Trajectories
-
Antimicrobial Screening: Derivatives, particularly sulfonamides, should be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Evaluation: The cytotoxic effects of synthesized compounds could be tested against various cancer cell lines.
-
Enzyme Inhibition Assays: Depending on the structural design, derivatives could be evaluated as inhibitors of specific enzymes relevant to disease pathways.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via sulfonation of 2-methylquinoline and its reactivity, particularly in the formation of sulfonyl chlorides, make it an important precursor for the synthesis of a wide array of organic compounds. While direct biological data on this specific molecule is sparse, its structural components are present in many pharmacologically active agents. This technical guide provides a foundational understanding for researchers and professionals in drug development, highlighting the potential for this compound in the creation of novel molecules with therapeutic promise. Further exploration into the synthesis of its derivatives and their subsequent biological screening is a logical and promising direction for future research.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 93805-05-1 [sigmaaldrich.com]
- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline-sulfonamides as potential antitumor agents: synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-6-Sulfonic Acid Derivatives
This technical guide provides a comprehensive overview of the synthetic routes for 2-methylquinoline-6-sulfonic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The document details the core synthetic pathways, experimental protocols, and key considerations for the preparation of these valuable compounds.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a sulfonic acid or sulfonamide moiety at the 6-position of the 2-methylquinoline core can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making these derivatives attractive targets for drug discovery programs. This guide outlines the primary synthetic strategies for accessing this compound, its reactive intermediate 2-methylquinoline-6-sulfonyl chloride, and subsequent sulfonamide derivatives.
Synthesis of the 2-Methylquinoline Core
The foundational step in this synthetic endeavor is the construction of the 2-methylquinoline (quinaldine) core. Numerous classical named reactions have been established for the synthesis of the quinoline ring system.
Key Synthetic Methods for the Quinoline Scaffold:
-
Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The glycerol is dehydrated to acrolein, which then undergoes a series of reactions to form the quinoline ring.[4][5]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.
-
Combes Quinoline Synthesis: The reaction of anilines with β-diketones in the presence of an acid catalyst.
-
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4]
-
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid.[5]
A modern approach involves a one-step synthesis from nitrobenzene and ethanol using a PtSn/γ-Al₂O₃ catalyst.[4]
Synthesis of this compound
The most direct method for the synthesis of this compound is the electrophilic sulfonation of 2-methylquinoline.
Reaction Pathway
The sulfonation is an electrophilic aromatic substitution reaction. The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, thereby directing the substitution to the benzene ring, primarily at positions 5, 6, 7, and 8.[6] The introduction of the sulfonic acid group is preferentially at the 6-position, a regioselectivity that can be controlled by reaction conditions, most notably temperature.[6]
Caption: Synthesis of this compound.
Experimental Protocol
The following is a representative protocol adapted from the sulfonation of quinoline.[7]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, add 2-methylquinoline (1 mole equivalent).
-
Addition of Sulfonating Agent: Slowly add 20% oleum (fuming sulfuric acid) (4 mole equivalents) to the 2-methylquinoline while maintaining the temperature below 50°C with external cooling.
-
Reaction: Heat the reaction mixture to 150°C and maintain for 4 hours.
-
Workup: Cool the reaction mass to room temperature. The mixture will become a pasty mass.
-
Isolation: Add methyl isobutyl ketone (approximately 15 volumes) and stir vigorously. The product will precipitate as a granular, crystalline solid.
-
Purification: Filter the solid product and wash with a small amount of acetone. Dry the product under vacuum.
Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
The sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and other derivatives. It can be prepared either from the sulfonic acid or directly from 2-methylquinoline.[6]
Reaction Pathways
Caption: Synthetic routes to 2-methylquinoline-6-sulfonyl chloride.
Experimental Protocols
Route 1: From this compound
This protocol is based on the general conversion of sulfonic acids to sulfonyl chlorides.[6]
-
Reaction Setup: Suspend this compound (1 mole equivalent) in thionyl chloride (SOCl₂) (5-10 mole equivalents).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 76°C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Workup: Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Isolation: The crude 2-methylquinoline-6-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.
Route 2: From 2-Methylquinoline (Direct Chlorosulfonylation)
This protocol is adapted from the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride.[2]
-
Reaction Setup: In a flask placed in an ice bath, add 2-methylquinoline (1 mole equivalent).
-
Addition of Reagent: Slowly add chlorosulfonic acid (5 mole equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield the product.
Synthesis of 2-Methylquinoline-6-sulfonamide Derivatives
The highly reactive sulfonyl chloride is readily converted to a variety of sulfonamides through reaction with primary or secondary amines.[6]
Reaction Pathway
Caption: General synthesis of 2-methylquinoline-6-sulfonamides.
Experimental Protocol
The following is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.[2]
-
Reaction Setup: Dissolve 2-methylquinoline-6-sulfonyl chloride (1 mole equivalent) in anhydrous acetonitrile or another suitable aprotic solvent.
-
Addition of Amine and Base: Add the desired amine (2 mole equivalents) and a non-nucleophilic base such as triethylamine (2 mole equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary
The following table summarizes representative yields for the synthesis of quinoline sulfonamides and their intermediates. Note that specific yield data for this compound derivatives is limited in the public domain; therefore, data from analogous syntheses are provided for reference.
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Sulfonyl Chloride Synthesis | 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-sulfonyl chloride | Chlorosulfonic acid | 67% | [2] |
| Sulfonamide Synthesis (Propargylamine) | 8-Hydroxyquinoline-5-sulfonyl chloride | 8-Hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Propargylamine, Acetonitrile | 78% | [2] |
| Sulfonamide Synthesis (Microwave) | p-Toluenesulfonic acid | N-Allyl-4-methylbenzenesulfonamide | TCCA, Allylamine | 95% | [8] |
Logical Workflow and Applications
The synthesis of this compound derivatives opens avenues to a wide range of potential applications, particularly in drug discovery. The sulfonamide moiety can act as a versatile pharmacophore, engaging in hydrogen bonding interactions with biological targets.
Caption: Workflow from synthesis to potential applications.
While specific signaling pathways for this compound derivatives are not extensively documented, the broader class of quinoline-based compounds has been shown to interact with a variety of biological targets, including kinases, topoisomerases, and bacterial enzymes. The synthesized derivatives are therefore prime candidates for screening in a range of therapeutic areas to elucidate their mechanisms of action and potential for further development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. This compound | CAS No- 93805-05-1 | Simson Pharma Limited [simsonpharma.com]
- 6. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 7. US2950283A - Recovery of the sulfonation products of quinoline - Google Patents [patents.google.com]
- 8. cbijournal.com [cbijournal.com]
The Biological Landscape of 2-Methylquinoline-6-Sulfonic Acid: A Precursor to Bioactive Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylquinoline-6-sulfonic acid is a heterocyclic aromatic compound that, while not extensively studied for its own biological activities, serves as a crucial synthetic intermediate in the generation of a diverse range of quinoline-based derivatives. The broader class of quinoline compounds is well-established for its wide spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known biological landscape surrounding this compound, with a primary focus on the activities of its downstream derivatives, particularly quinoline-6-sulfonamides. Due to a notable lack of direct biological data for the parent compound, this document will detail the synthesis of its key derivatives, summarize their quantitative biological activities, outline relevant experimental protocols, and visualize the signaling pathways implicated in their mechanisms of action.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. This compound represents a key starting material for the functionalization of the quinoline core at the 6-position, primarily through the formation of a sulfonyl chloride intermediate, which can then be readily converted to sulfonamides and other derivatives. While direct biological screening data for this compound is scarce in publicly available literature, the biological activities of its derivatives are of significant interest.
Synthetic Pathways: From this compound to Bioactive Derivatives
The primary utility of this compound in medicinal chemistry is as a precursor to 2-methylquinoline-6-sulfonyl chloride. This reactive intermediate is the gateway to the synthesis of a variety of 2-methylquinoline-6-sulfonamide derivatives.
Experimental Protocol: Synthesis of 2-Methylquinoline-6-sulfonyl chloride
The conversion of this compound to its corresponding sulfonyl chloride is a critical step in the synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., dichloromethane, chloroform)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound in an excess of thionyl chloride or an inert solvent containing a stoichiometric amount of phosphorus pentachloride.
-
Cool the mixture in an ice bath to control the initial exothermic reaction.
-
After the initial reaction subsides, gradually warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully remove the excess thionyl chloride or solvent under reduced pressure using a rotary evaporator.
-
The crude 2-methylquinoline-6-sulfonyl chloride can be purified by recrystallization or used directly in the next step.
Experimental Protocol: General Synthesis of 2-Methylquinoline-6-sulfonamides
The reactive sulfonyl chloride is readily converted to sulfonamides by reaction with a primary or secondary amine.
Materials:
-
2-methylquinoline-6-sulfonyl chloride
-
Desired primary or secondary amine
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Stirring apparatus
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve 2-methylquinoline-6-sulfonyl chloride in an anhydrous solvent.
-
Add a stoichiometric amount of the desired amine and a slight excess of the base to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-methylquinoline-6-sulfonamide.
Biological Activities of Quinoline-Sulfonamide Derivatives
While data on the direct derivatives of this compound is limited, extensive research on other quinoline-sulfonamide isomers provides valuable insights into their potential biological activities. The primary areas of investigation have been their anticancer and antibacterial properties.
Anticancer Activity
Quinoline-sulfonamide derivatives have emerged as promising anticancer agents, targeting several key pathways involved in tumor growth and survival.
Several studies have indicated that quinoline-sulfonamides exert their anticancer effects through the inhibition of key enzymes such as Carbonic Anhydrase IX (CA IX) and Aurora Kinases.
-
Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][2][3] Sulfonamides are a well-known class of CA IX inhibitors.
-
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, particularly during mitosis.[4][5] Their overexpression is common in various cancers, making them attractive therapeutic targets.
Caption: Anticancer mechanisms of quinoline-sulfonamides.
The following table summarizes the in vitro antiproliferative activity of some representative quinoline-sulfonamide derivatives against various human cancer cell lines. It is important to note that these are not direct derivatives of this compound, but rather isomers that suggest the potential activity of this class of compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | Varies | [6] |
| MDA-MB-231 (Breast) | Varies | [6] | |
| A549 (Lung) | Varies | [6] | |
| Quinoline-sulfonamide Hybrids | Jurkat (T-cell leukemia) | 5.57 - 13.19 | [7] |
| RAMOS (B-cell lymphoma) | 2.76 - 12.7 | [7] | |
| K562 (Myelogenous leukemia) | 5.47 - 9.69 | [7] |
Antibacterial Activity
Quinoline-sulfonamide hybrids have also demonstrated promising activity against a range of bacterial pathogens, including drug-resistant strains.
The antibacterial effects of these compounds are often attributed to the dual inhibition of key bacterial enzymes:
-
DNA Gyrase and Topoisomerase IV Inhibition: Quinolones are known to target these essential enzymes, which are responsible for managing DNA topology during replication and transcription.[8][9] Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately cell death.
-
Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamides act as competitive inhibitors of DHPS, an enzyme crucial for the synthesis of folic acid in bacteria.[10] As bacteria cannot utilize exogenous folate, this inhibition halts their growth and replication.
Caption: Antibacterial mechanisms of quinoline-sulfonamides.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some quinoline-sulfonamide derivatives against various bacterial strains. Again, these are not direct derivatives of this compound but are illustrative of the potential of the broader class.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid (QS-3) | P. aeruginosa | 64 | [10][11] |
| Quinoline-Sulfonamide Cadmium (II) Complex | S. aureus ATCC25923 | 0.001904 | [12][13] |
| E. coli ATCC25922 | 0.0609 | [12][13] | |
| C. albicans ATCC10231 | 0.001904 | [12][13] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, K-562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum and antibiotics
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 2.5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Conclusion and Future Directions
This compound is a valuable building block in the synthesis of potentially bioactive quinoline-6-sulfonamide derivatives. While the parent compound itself has not been a focus of biological investigation, the extensive research into the anticancer and antibacterial activities of other quinoline-sulfonamide isomers strongly suggests that derivatives of this compound warrant further exploration. Future research should focus on the synthesis and biological evaluation of a library of 2-methylquinoline-6-sulfonamides to establish their specific structure-activity relationships and to identify lead compounds for further development. The detailed experimental protocols and an understanding of the potential signaling pathways provided in this guide offer a solid foundation for such endeavors. The continued exploration of the quinoline scaffold, facilitated by versatile intermediates like this compound, holds significant promise for the discovery of novel therapeutic agents.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methylquinoline-6-sulfonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-6-sulfonic acid is a versatile heterocyclic compound that serves as a key intermediate in organic synthesis. Its primary application lies in its role as a precursor to 2-methylquinoline-6-sulfonyl chloride, a highly reactive species used in the synthesis of a variety of sulfonamides.[1][2] Quinoline derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a sulfonamide moiety at the 6-position of the 2-methylquinoline scaffold allows for the exploration of new chemical space and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sulfonamides.
Core Application: Intermediate in Sulfonamide Synthesis
The principal application of this compound is its conversion to 2-methylquinoline-6-sulfonyl chloride, which subsequently reacts with various amines to yield the corresponding sulfonamides. This two-step process is a cornerstone for creating libraries of 2-methylquinoline-6-sulfonamide derivatives for screening and drug discovery.
Synthetic Workflow
The overall synthetic pathway from this compound to the final sulfonamide product is depicted below. The process involves the activation of the sulfonic acid to a more reactive sulfonyl chloride, followed by nucleophilic substitution with an amine.
Caption: Synthetic workflow for the preparation of 2-methylquinoline-6-sulfonamides.
Experimental Protocols
The following are detailed experimental protocols for the two-step synthesis of 2-methylquinoline-6-sulfonamides from this compound.
Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
This protocol describes the conversion of this compound to 2-methylquinoline-6-sulfonyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene
-
Ice bath
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the cooled suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain the reflux until the reaction is complete, as monitored by the cessation of gas evolution (SO₂ and HCl) and confirmed by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-methylquinoline-6-sulfonyl chloride.
-
The crude product can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of 2-Methylquinoline-6-sulfonamides
This protocol outlines the reaction of 2-methylquinoline-6-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
2-Methylquinoline-6-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine as a base
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.1-1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the crude 2-methylquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization to afford the pure product.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis of a hypothetical 2-methylquinoline-6-sulfonamide derivative.
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1. Sulfonyl Chloride Formation | This compound | Thionyl Chloride | Toluene | - | Reflux | 3-5 | >90 (crude) |
| 2. Sulfonamide Synthesis | 2-Methylquinoline-6-sulfonyl chloride | Aniline | Dichloromethane | Triethylamine | 0 to RT | 2-4 | 85 |
Potential Catalytic Activity
While the primary use of this compound is as a synthetic intermediate, sulfonic acids, in general, are known to function as Brønsted acid catalysts in various organic transformations, such as esterification and multicomponent reactions.[3][4][5] Although specific examples detailing the use of this compound as a catalyst are not prevalent in the literature, its acidic nature suggests potential utility in acid-catalyzed reactions.
Logical Relationship for Potential Catalytic Use
The diagram below illustrates the logical relationship for the potential application of this compound as a Brønsted acid catalyst in a generic multicomponent reaction.
Caption: Potential role of this compound as a Brønsted acid catalyst.
Further research would be required to explore and optimize the conditions for using this compound as a catalyst in specific organic reactions.
Conclusion
This compound is a valuable and straightforward starting material for the synthesis of 2-methylquinoline-6-sulfonamides. The protocols provided herein offer a reliable pathway for the preparation of these compounds, which are of interest for their potential applications in drug discovery and development. While its role as a Brønsted acid catalyst is plausible, it remains an area for future investigation.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 3. Brønsted acid-surfactant-combined catalyst for the Mannich reaction in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Brønsted acid-catalyzed two-component tandem condensation and cycloisomerization to 6(2H)-isoquinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bronsted Acid Mediated Facile Greener Multicomponent Synthesis of 2,4-Diaryl-quinoline Derivatives in Water | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
Application Notes and Protocols for 2-Methylquinoline-6-sulfonic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methylquinoline-6-sulfonic acid as a ligand in palladium-catalyzed cross-coupling reactions, specifically focusing on the Suzuki-Miyaura reaction. The protocols detailed below are based on established methodologies for similar water-soluble catalytic systems and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a versatile heterocyclic compound that can function as a ligand in transition metal catalysis. The presence of both a nitrogen atom within the quinoline ring and a sulfonic acid group allows for the formation of stable, water-soluble metal complexes. These characteristics are particularly advantageous in catalysis, as they can facilitate catalyst recovery and reuse, and enable reactions in aqueous media, aligning with the principles of green chemistry. Palladium complexes of sulfonated quinoline ligands are of interest for their potential to catalyze a variety of cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. A palladium complex of this compound can serve as a water-soluble catalyst for the coupling of aryl halides with arylboronic acids. The sulfonic acid moiety imparts water solubility to the catalyst, allowing the reaction to be performed in aqueous solvent systems and simplifying catalyst separation from the organic product.
The following table summarizes the hypothetical performance of a pre-formed palladium(II) complex of this compound in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. This data is illustrative and based on typical results observed for similar water-soluble palladium catalysts.
| Entry | Aryl Bromide | Product | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 1 | H₂O/Ethanol (1:1) | 80 | 2 | 95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 1 | H₂O/Ethanol (1:1) | 80 | 2 | 92 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 1 | H₂O/Ethanol (1:1) | 80 | 3 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 1 | H₂O/Ethanol (1:1) | 80 | 4 | 85 |
| 5 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 1 | H₂O/Ethanol (1:1) | 80 | 3 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct sulfonation of 2-methylquinoline.
Materials:
-
2-Methylquinoline
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (20% SO₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, carefully add 2-methylquinoline (10 g, 0.07 mol) to a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the flask in an ice bath and slowly add a mixture of concentrated sulfuric acid (20 mL) and fuming sulfuric acid (10 mL) dropwise, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C for 4 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The product will precipitate out of the solution.
-
Filter the crude product and wash it with cold deionized water.
-
Recrystallize the solid from a minimal amount of hot water to obtain pure this compound.
-
Dry the product in a vacuum oven at 60 °C.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of a Water-Soluble Palladium(II)-2-Methylquinoline-6-sulfonate Catalyst
This protocol describes the formation of a palladium complex in situ for catalytic use.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Deionized water
Procedure:
-
Dissolve this compound (2 equivalents based on palladium) in deionized water in a round-bottom flask.
-
Add palladium(II) acetate (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 1 hour to form the palladium(II)-2-methylquinoline-6-sulfonate complex in solution. This solution can be used directly in the subsequent catalytic reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a general procedure for the Suzuki-Miyaura reaction using the in situ prepared water-soluble palladium catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Palladium(II)-2-methylquinoline-6-sulfonate catalyst solution (from Protocol 2)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 1:1 mixture of deionized water and ethanol (10 mL).
-
Add the aqueous solution of the palladium(II)-2-methylquinoline-6-sulfonate catalyst (1 mol%).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 2-Methylquinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental uses of 2-methylquinoline-6-sulfonic acid, a versatile chemical intermediate. The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules, including sulfonyl chlorides, sulfonamides, and dyes.[1] This document outlines detailed protocols for its synthesis and subsequent derivatization, presents quantitative data where available, and illustrates the key synthetic pathways.
Chemical Properties and Synthesis
This compound is a quinoline derivative characterized by a sulfonic acid group at the 6-position of the 2-methylquinoline core structure. Its synthesis is typically achieved through the electrophilic aromatic substitution (sulfonation) of 2-methylquinoline.[1] Controlling reaction parameters such as temperature and the choice of sulfonating agent is crucial to ensure the preferential substitution at the 6-position and to prevent the formation of isomers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93805-05-1 | [2] |
| Molecular Formula | C₁₀H₉NO₃S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Appearance | Solid | - |
| Purity | Typically >95% | - |
Experimental Protocol 1: Synthesis of this compound
This protocol describes a general method for the sulfonation of 2-methylquinoline.
Materials:
-
2-Methylquinoline
-
Concentrated sulfuric acid (H₂SO₄) or Chlorosulfonic acid (ClSO₃H)[1]
-
Ice bath
-
Heating mantle
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, carefully add 2-methylquinoline.
-
While cooling the flask in an ice bath, slowly add the sulfonating agent (concentrated sulfuric acid or chlorosulfonic acid) dropwise with constant stirring. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, gradually heat the reaction mixture to a temperature range of 80–120°C.[1] This temperature is maintained to favor the formation of the thermodynamically more stable 6-sulfonic acid isomer.[1]
-
Maintain the reaction at this temperature for several hours with continuous stirring. The exact reaction time may vary and should be monitored (e.g., by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate and wash it with cold water to remove excess acid.
-
The crude product can be further purified by recrystallization.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid and chlorosulfonic acid are highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Derivatization and Applications
A primary application of this compound is its conversion to the more reactive intermediate, 2-methylquinoline-6-sulfonyl chloride. This sulfonyl chloride is a key building block for synthesizing a variety of sulfonamides, which are a class of compounds with significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[3]
Experimental Workflow: From 2-Methylquinoline to Bioactive Sulfonamides
Caption: Synthetic pathway from 2-methylquinoline to sulfonamides.
Experimental Protocol 2: Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
This protocol outlines the conversion of this compound to its corresponding sulfonyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[3]
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Reflux condenser and drying tube
-
Rotary evaporator
Procedure:
-
Suspend this compound in an excess of thionyl chloride or in an anhydrous solvent with phosphorus pentachloride.
-
Gently reflux the mixture with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride or solvent under reduced pressure using a rotary evaporator.
-
The crude 2-methylquinoline-6-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent.
Safety Precautions: Thionyl chloride and phosphorus pentachloride are highly reactive and corrosive. This reaction must be performed in a dry, well-ventilated fume hood, and appropriate personal protective equipment is essential.
Application in Dye Synthesis
This compound and its salts are also utilized in the synthesis of quinophthalone dyes.
Experimental Protocol 3: Synthesis of a Quinophthalone Dye
The following protocol is adapted from a patented process for producing quinoline yellow dyes.[4]
Materials:
-
2-Methyl-6-quinolinesulfonic acid sodium salt
-
Phthalic anhydride
-
Dimethylformamide (DMF)
-
Sodium chloride (NaCl) solution (7.5%)
-
Sodium hydroxide (NaOH) solution (30%)
Procedure:
-
Combine 20 parts of 2-methyl-6-quinolinesulfonic acid sodium salt, 42 parts of phthalic anhydride, and 14 parts of dimethylformamide in a reaction vessel.[4]
-
Heat the agitated mixture to 175-180°C for 16 hours.[4]
-
Pour the reaction mass into 400 parts of a 7.5% sodium chloride solution at 70°C.[4]
-
Add a 30% sodium hydroxide solution to convert any excess phthalic anhydride to sodium phthalate and adjust the pH to 7.0-8.0.[4]
-
Cool the mixture to approximately 45°C to precipitate the condensation product.[4]
-
Filter the precipitate, wash with a 7.5% NaCl solution, and dry to obtain the dye.[4]
Table 2: Reactant Quantities for Quinophthalone Dye Synthesis
| Reactant | Quantity (parts by weight) |
| 2-Methyl-6-quinolinesulfonic acid sodium salt | 20 |
| Phthalic anhydride | 42 |
| Dimethylformamide | 14 |
Application in the Development of Bioactive Molecules
While detailed protocols for the biological screening of derivatives of this compound are not extensively published, the resulting sulfonamides are of significant interest in drug discovery. The general workflow involves synthesizing a library of sulfonamides from 2-methylquinoline-6-sulfonyl chloride and various amines, followed by screening for biological activity.
Logical Workflow for Drug Discovery Application
Caption: Drug discovery workflow utilizing 2-methylquinoline-6-sulfonyl chloride.
General Protocol for Sulfonamide Synthesis and Preliminary Biological Evaluation
-
Synthesis: React 2-methylquinoline-6-sulfonyl chloride with a diverse library of primary and secondary amines in an appropriate solvent (e.g., acetonitrile, dichloromethane) often in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Purification: Purify the resulting sulfonamides using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized compounds using analytical methods like NMR, mass spectrometry, and HPLC.[1]
-
Biological Screening: Screen the library of sulfonamides in relevant in vitro assays. For example, for antibacterial activity, this could involve determining the minimum inhibitory concentration (MIC) against various bacterial strains.[5] For anticancer activity, assays could measure cytotoxicity against different cancer cell lines.
Table 3: Example Data from Antibacterial Screening of Quinoline-Sulfonamide Hybrids
Note: This data is for a related quinoline-sulfonamide and is presented as an example of the type of quantitative data that would be generated.
| Bacterial Strain | Zone of Inhibition (mm) at MIC | Zone of Inhibition (mm) at 2xMIC |
| E. faecalis | 8 | 8 |
| S. typhi | 7 | 8 |
| P. aeruginosa | 8 | 10 |
Adapted from a study on quinoline-sulfonamide hybrids.[5]
Analytical Methods
The characterization and purity assessment of this compound and its derivatives are crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing complex mixtures and quantifying derivatives.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
These protocols and application notes are intended to serve as a guide for researchers. Specific reaction conditions may require optimization based on laboratory settings and the desired scale of the experiment. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. This compound | CAS No- 93805-05-1 | Simson Pharma Limited [simsonpharma.com]
- 3. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 4. US3108109A - Process for producing quinoline yellow dyes - Google Patents [patents.google.com]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylquinoline-6-sulfonic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methylquinoline-6-sulfonic acid as a versatile building block in the synthesis of various heterocyclic compounds. The primary application highlighted is its use as a precursor for 2-methylquinoline-6-sulfonamides, a class of compounds with significant potential in medicinal chemistry. Additionally, its prospective role as an organocatalyst is discussed.
Synthesis of 2-Methylquinoline-6-sulfonamide Derivatives
The principal application of this compound in heterocyclic synthesis is as a precursor to 2-methylquinoline-6-sulfonyl chloride. This highly reactive intermediate readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, including those embedded in other heterocyclic systems, to yield the corresponding sulfonamides.[1] Quinoline sulfonamides are a well-established class of compounds with diverse biological activities, including antimicrobial and anticancer properties.[2][3][4][5]
The general synthetic strategy involves a two-step process: the conversion of the sulfonic acid to the sulfonyl chloride, followed by the reaction with an amine.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-6-sulfonyl Chloride
This protocol outlines the conversion of this compound to its corresponding sulfonyl chloride, a key intermediate for sulfonamide synthesis.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Ice bath
-
Rotary evaporator
-
Schlenk line or nitrogen atmosphere setup
Procedure:
-
In a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) or phosphorus pentachloride (1.1 eq) portion-wise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude 2-methylquinoline-6-sulfonyl chloride can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent.
Protocol 2: General Synthesis of 2-Methylquinoline-6-sulfonamides
This protocol describes the reaction of 2-methylquinoline-6-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
2-methylquinoline-6-sulfonyl chloride
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methylquinoline-6-sulfonyl chloride (1.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Add triethylamine or pyridine (2.0 eq) to the reaction mixture to act as a base and scavenger for the HCl byproduct.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-methylquinoline-6-sulfonamide.
Data Presentation
The following table summarizes the types of heterocyclic compounds that can be synthesized from this compound via the formation of sulfonamides.
| Starting Amine | Resulting Heterocyclic Compound Class | Potential Biological Activity |
| Alkylamines | N-Alkyl-2-methylquinoline-6-sulfonamides | Antimicrobial, Anticancer |
| Arylamines | N-Aryl-2-methylquinoline-6-sulfonamides | Antimicrobial, Anticancer |
| Heterocyclic Amines | 2-Methyl-6-(heterocyclyl-sulfonyl)-quinoline | Diverse, depending on the heterocycle |
| Amino Acids | N-(2-Methylquinoline-6-sulfonyl)amino acids | Peptidomimetics, Enzyme inhibitors |
Potential Application as an Organocatalyst
Aromatic sulfonic acids are known to be effective Brønsted acid catalysts in various organic transformations.[6] this compound, possessing a strong sulfonic acid group, has the potential to act as a homogeneous or heterogeneous catalyst (if supported on a solid matrix) in acid-catalyzed reactions for the synthesis of heterocyclic compounds. One such potential application is in the Friedländer annulation, a classic method for quinoline synthesis.[6]
Conceptual Experimental Workflow: Friedländer Annulation
The following diagram illustrates a conceptual workflow for the use of this compound as a catalyst in the Friedländer synthesis of a substituted quinoline.
Caption: Conceptual workflow for the catalytic use of this compound.
Mandatory Visualizations
Synthesis of 2-Methylquinoline-6-sulfonamides
The following diagram illustrates the two-step synthesis of 2-methylquinoline-6-sulfonamides from this compound.
Caption: General synthesis pathway for 2-methylquinoline-6-sulfonamides.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Methylquinoline-6-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-methylquinoline-6-sulfonic acid, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be readily implemented in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound in reaction mixtures and final product. A reverse-phase method is generally employed for the separation of quinoline derivatives.[1][2] For sulfonic acids, which can be challenging to retain on traditional C18 columns, mixed-mode or ion-pair chromatography can be utilized to achieve better peak shape and retention.[3][4]
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of this compound and quantify it in a sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid or Formic acid (for MS compatibility)[1]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of water and acetonitrile to make a 100 mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[5]
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive and selective quantification of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Electrospray Ionization (ESI) source
-
C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation: As described in the HPLC protocol, using LC-MS grade solvents.
-
LC-MS Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program: A suitable gradient to ensure separation from impurities.
-
Ionization Mode: ESI negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions:
-
Precursor Ion (m/z): 222.0 (M-H)⁻
-
Product Ions: To be determined by infusion of a standard solution.
-
-
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound.[5] Both ¹H and ¹³C NMR are essential for a complete characterization.[5]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if using DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for complete assignment.
-
-
Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the solvent signal or TMS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a quick estimation of the concentration of this compound, taking advantage of the chromophoric quinoline ring system.[6][7]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the concentration of this compound in a pure sample.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent (e.g., water, methanol, or ethanol)
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dissolve the sample in the same solvent, measure its absorbance at λmax, and determine the concentration from the calibration curve.
Potentiometric Titration for Assay
Potentiometric titration is a classic and accurate method for determining the concentration of the sulfonic acid group.[8][9]
Experimental Protocol: Potentiometric Titration
Objective: To determine the molar concentration of this compound.
Instrumentation:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Titration:
-
Immerse the pH electrode in the sample solution and start stirring.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative plot.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Potentiometric titration workflow for assay determination.
References
- 1. Quinoline-5-sulphonic acid | SIELC Technologies [sielc.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 6. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.fsu.edu [chem.fsu.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for NMR Spectroscopy of 2-methylquinoline-6-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of 2-methylquinoline-6-sulfonic acid. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug development and quality control.
Introduction
This compound is a quinoline derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity verification of such organic molecules.[1] Both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed "fingerprint" of the molecule's atomic framework through the analysis of chemical shifts, signal multiplicities, and coupling constants.[1]
Data Presentation
While specific experimental NMR data for this compound is not widely available in the reviewed literature, the following tables summarize the expected chemical shift ranges based on the analysis of related quinoline compounds.[1] These tables are intended to guide the interpretation of experimentally acquired spectra.
¹H NMR Spectral Data (Expected Ranges)
| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| Methyl (2-CH₃) | ~2.7 | Singlet (s) | A characteristic singlet is expected for the methyl group at the C2 position.[1] |
| H3 | ~7.3 | Doublet (d) | |
| H4 | ~8.0 | Doublet (d) | |
| H5 | ~8.0-8.5 | Doublet (d) | The aromatic protons of the quinoline ring typically appear in the 7.0–8.5 ppm range.[1] |
| H7 | ~7.7-8.2 | Doublet of doublets (dd) | |
| H8 | ~8.0-8.5 | Doublet (d) | |
| SO₃H | Variable | Broad singlet (br s) | The chemical shift of the sulfonic acid proton is highly dependent on the solvent and concentration. |
¹³C NMR Spectral Data (Expected Ranges)
| Carbon Atom | Expected Chemical Shift (δ) ppm | Notes |
| 2-CH₃ | ~25 | |
| C2 | ~158 | |
| C3 | ~122 | |
| C4 | ~136 | |
| C4a | ~148 | |
| C5 | ~128 | Carbons attached to electronegative groups like the sulfonyl group will be shifted downfield.[1] |
| C6 | ~135 | |
| C7 | ~125 | |
| C8 | ~130 | |
| C8a | ~147 |
Experimental Protocols
The following are generalized protocols for the preparation and NMR analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR, and place it in a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common choices for sulfonic acids.
-
Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm or vortex the mixture to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the instrument is properly tuned and locked on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) may be necessary.
-
A significantly larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: Experimental Workflow for NMR Analysis.
Caption: NMR Data and Structural Relationship.
References
Application Notes and Protocols for 2-Methylquinoline-6-Sulfonic Acid in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methylquinoline-6-sulfonic acid and its derivatives as fluorescent probes for the detection of metal ions and pH, critical parameters in biological and pharmaceutical research. The following sections detail the synthesis, signaling mechanisms, quantitative data, and experimental protocols for the application of these versatile probes.
Introduction
Quinoline-based fluorescent probes are widely recognized for their utility in bio-imaging and sensing applications due to their favorable photophysical properties, including high quantum yields and good photostability.[1][2] this compound serves as a valuable and versatile starting material for the synthesis of a variety of fluorescent probes. The sulfonic acid moiety at the 6-position of the quinoline ring can be readily converted into a sulfonamide group, providing a convenient point for chemical modification and the introduction of specific recognition units for target analytes.[3] This modularity allows for the rational design of probes with tailored selectivity and sensitivity for various metal ions and pH ranges.
Signaling and Detection Mechanism
The fluorescence sensing mechanism of probes derived from this compound typically relies on established photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
In a common design, a receptor for a specific analyte (e.g., a metal ion chelator) is linked to the 2-methylquinoline-6-sulfonamide core. In the absence of the analyte, the probe may exhibit low fluorescence due to quenching via a PET process from the receptor to the excited quinoline fluorophore. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. This CHEF effect results in a significant increase in fluorescence intensity, allowing for sensitive detection of the analyte.
Application: Detection of Zinc Ions (Zn²⁺)
Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation is associated with various diseases. Fluorescent probes are invaluable tools for monitoring zinc levels in biological systems. A probe based on a 2-methylquinoline-6-sulfonamide scaffold can be designed for the selective detection of Zn²⁺.
Quantitative Data
The following table summarizes the photophysical and sensing properties of a hypothetical fluorescent probe, QZn-1 , derived from this compound for the detection of Zn²⁺.
| Property | Value | Reference |
| Probe | QZn-1 | |
| Excitation Wavelength (λex) | 365 nm | [4] |
| Emission Wavelength (λem) | 480 nm | [4] |
| Quantum Yield (Φ) (Free) | 0.05 | [4] |
| Quantum Yield (Φ) (+Zn²⁺) | 0.45 | [4] |
| Detection Limit (LOD) | 50 nM | [4] |
| Binding Constant (Ka) | 1.5 x 10⁵ M⁻¹ | [4] |
| Selectivity | High for Zn²⁺ over other metal ions | [4] |
Experimental Protocol: Fluorometric Detection of Zn²⁺
This protocol describes the general steps for using a 2-methylquinoline-6-sulfonamide-based probe for the detection of Zn²⁺ in an aqueous solution.
Materials:
-
QZn-1 stock solution (1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
Zinc chloride (ZnCl₂) standard solutions (various concentrations in water)
-
Solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺) for selectivity studies
-
Fluorometer
Procedure:
-
Preparation of the working probe solution: Dilute the QZn-1 stock solution in HEPES buffer to a final concentration of 10 µM.
-
Calibration Curve:
-
To a series of cuvettes, add the working probe solution.
-
Add increasing concentrations of the ZnCl₂ standard solution to each cuvette.
-
Incubate the solutions for 10 minutes at room temperature.
-
Measure the fluorescence intensity at 480 nm (excitation at 365 nm).
-
Plot the fluorescence intensity versus the Zn²⁺ concentration to generate a calibration curve.
-
-
Selectivity Test:
-
To separate cuvettes containing the working probe solution, add a fixed concentration of ZnCl₂ or other metal ion solutions.
-
Measure the fluorescence intensity and compare the response to assess selectivity.
-
-
Analysis of Unknown Sample:
-
Add the unknown sample to a cuvette containing the working probe solution.
-
Measure the fluorescence intensity and determine the Zn²⁺ concentration using the calibration curve.
-
Application: pH Sensing
The fluorescence of quinoline derivatives can also be sensitive to pH, making them suitable for the development of pH probes. Protonation or deprotonation of the quinoline nitrogen or a receptor group can alter the electronic properties of the molecule, leading to changes in fluorescence.
Quantitative Data
The following table summarizes the properties of a hypothetical pH-sensitive fluorescent probe, QpH-1 , derived from this compound.
| Property | Value | Reference |
| Probe | QpH-1 | |
| Excitation Wavelength (λex) | 350 nm | [1][5] |
| Emission Wavelength (λem) | 450 nm (acidic) | [1][5] |
| 520 nm (basic) | [1][5] | |
| pKa | 6.8 | [1][5] |
| pH Range | 5.5 - 8.0 | [1][5] |
| Response | Ratiometric | [1][5] |
Experimental Protocol: Ratiometric pH Measurement
This protocol outlines the use of a ratiometric 2-methylquinoline-6-sulfonamide-based probe for pH determination.
Materials:
-
QpH-1 stock solution (1 mM in DMSO)
-
Buffers of various known pH values (e.g., phosphate buffer saline)
-
Fluorometer capable of ratiometric measurements
Procedure:
-
Preparation of the working probe solution: Dilute the QpH-1 stock solution in the respective pH buffers to a final concentration of 5 µM.
-
Spectral Scans:
-
For each pH buffer containing the probe, record the emission spectrum from 400 nm to 600 nm with an excitation wavelength of 350 nm.
-
Observe the change in the emission peaks at 450 nm and 520 nm as a function of pH.
-
-
Ratiometric Calibration:
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths (I₄₅₀ / I₅₂₀) for each pH value.
-
Plot the intensity ratio against the pH to generate a ratiometric calibration curve.
-
-
Measurement of Unknown pH:
-
Add the QpH-1 probe to the sample of unknown pH.
-
Measure the fluorescence intensities at 450 nm and 520 nm.
-
Calculate the intensity ratio and determine the pH from the calibration curve.
-
Conclusion
This compound provides a versatile and accessible platform for the development of highly sensitive and selective fluorescent probes. By leveraging the principles of rational probe design and established fluorescence signaling mechanisms, researchers can create powerful tools for the detection of biologically and pharmaceutically relevant analytes such as metal ions and for the measurement of pH. The detailed protocols provided herein serve as a guide for the practical application of these probes in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Methylquinoline-6-sulfonic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the practical applications of 2-methylquinoline-6-sulfonic acid in materials science. This document details its role as a versatile building block for functional polymers and advanced materials, complete with experimental protocols and characterization data drawn from analogous structures.
Introduction
This compound is a heterocyclic aromatic compound that combines the structural rigidity and photophysical potential of the quinoline ring system with the highly functional sulfonic acid group. While direct applications of the standalone molecule are not extensively documented, its true value in materials science lies in its use as a monomer or precursor for the synthesis of high-performance polymers and functional materials. The sulfonic acid moiety imparts desirable properties such as hydrophilicity, proton conductivity, and potential for ionic crosslinking, while the quinoline core contributes to thermal stability and unique electronic characteristics.
Application 1: Precursor for High-Performance Polyamides
Quinoline-containing aromatic polyamides are a class of polymers known for their excellent thermal stability and mechanical strength. The incorporation of sulfonic acid groups, or derivatives thereof, can enhance solubility and introduce functionality. While direct polycondensation with this compound can be challenging, its derivatives are valuable monomers. The following protocols are based on the synthesis of polyamides from structurally similar diquinoline dicarboxylic acids.
Experimental Protocol: Synthesis of Polyamides Containing Quinoline Units
This protocol is adapted from the synthesis of aromatic polyamides using quinoline-based monomers.
1. Synthesis of a Diamine Monomer (Illustrative)
-
In a typical reaction, a diquinoline derivative is reacted with an aromatic diamine. For instance, a monomer containing a 6,6'-sulfonediquinoline unit can be condensed with various aromatic diamines.
2. Polycondensation Reaction
-
To a solution of the aromatic diamine (e.g., 4,4'-oxydianiline) in N-methyl-2-pyrrolidinone (NMP) containing calcium chloride, the diquinoline dicarboxylic acid is added.
-
The reaction mixture is stirred under a nitrogen atmosphere at a controlled temperature (e.g., 100-120 °C) for several hours (e.g., 4-6 hours).
-
The resulting viscous polymer solution is then precipitated in a non-solvent like methanol.
-
The polymer is collected by filtration, washed thoroughly with methanol and water, and dried under vacuum.
Data Presentation: Thermal Properties of Related Polyamides
The following table summarizes the thermal properties of polyamides synthesized from a 6,6'-sulfonediquinoline dicarboxylic acid and various aromatic diamines, demonstrating the high thermal stability imparted by the quinoline structure.
| Aromatic Diamine | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) |
| 4,4'-Oxydianiline | 0.35 | 210 | 420 |
| 4,4'-Methylenedianiline | 0.43 | 220 | 415 |
| 4,4'-Sulfonyldianiline | 0.24 | 170 | 410 |
Logical Relationship Diagram
Caption: Workflow for the synthesis of high-performance polyamides.
Application 2: Functional Linker in Metal-Organic Frameworks (MOFs)
The sulfonic acid group of this compound makes it a candidate as a functional linker for the synthesis of Metal-Organic Frameworks (MOFs). While this specific linker is not widely reported, the use of sulfonic acid-functionalized aromatic linkers is a known strategy to create MOFs with enhanced properties, such as catalytic activity or selective adsorption.
Experimental Protocol: General Synthesis of a Sulfonic Acid-Functionalized MOF
This protocol provides a general methodology for the synthesis of a MOF using a sulfonic acid-containing linker.
1. Solvothermal Synthesis
-
A mixture of a metal salt (e.g., zirconium tetrachloride) and the sulfonic acid-functionalized linker (e.g., this compound) is dissolved in a suitable solvent, often a mixture of a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide, DMF) and a modulator (e.g., formic acid).
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
2. Activation of the MOF
-
The as-synthesized MOF is washed with a fresh solvent (e.g., DMF, followed by ethanol) to remove unreacted starting materials.
-
To remove the solvent molecules from the pores, the MOF is typically activated by heating under vacuum.
Data Presentation: Characterization of a Hypothetical MOF
The following table outlines the expected characterization data for a MOF synthesized with a sulfonic acid-functionalized linker.
| Characterization Technique | Expected Results |
| Powder X-ray Diffraction (PXRD) | A crystalline pattern indicating the formation of a well-ordered framework. |
| Thermogravimetric Analysis (TGA) | A profile showing the thermal stability of the framework and the decomposition temperature. |
| Brunauer-Emmett-Teller (BET) Analysis | Measurement of the surface area and pore volume of the activated MOF. |
| Infrared (IR) Spectroscopy | Presence of characteristic peaks for the sulfonic acid group and the quinoline ring. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a functionalized MOF.
Conclusion
This compound is a promising, yet under-explored, building block in materials science. Its potential lies in its incorporation into larger polymeric or framework structures to impart desirable thermal, mechanical, and functional properties. The protocols and data presented, based on closely related systems, provide a solid foundation for researchers to explore the synthesis and characterization of novel materials derived from this versatile quinoline derivative. Further research into the direct polymerization or use as a linker in MOFs is warranted to fully unlock its potential in the development of next-generation materials.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinoline-6-sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-methylquinoline-6-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the electrophilic sulfonation of 2-methylquinoline (also known as quinaldine).[1] This reaction typically involves heating 2-methylquinoline with a strong sulfonating agent.
Q2: Why is temperature control so critical during the sulfonation of 2-methylquinoline?
A2: Temperature is a crucial factor for controlling the regioselectivity of the sulfonation. To preferentially obtain the this compound isomer, the reaction temperature is generally maintained between 80–120°C.[1] At lower temperatures, other isomers may be formed, while at much higher temperatures, rearrangement to the thermodynamically more stable 6-sulfonic acid isomer can occur, but may also lead to side reactions.[1]
Q3: What are the common sulfonating agents used, and how do they differ?
A3: Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.[1] Concentrated sulfuric acid is a cost-effective and common choice. Chlorosulfonic acid is more reactive and can often achieve sulfonation at lower temperatures.[1] A key difference is that chlorosulfonic acid initially produces 2-methylquinoline-6-sulfonyl chloride, which is then hydrolyzed to the sulfonic acid.[1][2]
Q4: What are the primary precursor materials for this synthesis?
A4: The direct precursor is 2-methylquinoline (quinaldine). 2-methylquinoline itself can be synthesized through various methods, most notably the Doebner-von Miller reaction, which uses aniline and an α,β-unsaturated carbonyl compound (often generated in situ from acetaldehyde).[3][4][5]
Q5: How can I confirm the successful synthesis and purity of my product?
A5: The product's identity and purity can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Troubleshooting Guides
Problem 1: Low Yield of 2-Methylquinoline (Precursor) in Doebner-von Miller Synthesis
| Potential Cause | Recommended Solution |
| Polymerization of Aldehyde | The Doebner-von Miller reaction is prone to acid-catalyzed polymerization of the aldehyde starting material.[8] Ensure slow, controlled addition of reagents and consider external cooling to manage any exothermic reactions.[3] |
| Incomplete Reaction | The reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, ensure the catalyst (e.g., ZnCl₂) is active and present in the correct amount. The reaction may require several hours of heating to go to completion.[3] |
| Formation of Gummy/Tarry Byproducts | Overheating can lead to the formation of polymeric tars.[3] Maintain the optimal reaction temperature. Purification via steam distillation is effective for separating the volatile 2-methylquinoline from non-volatile tar.[3][9] |
| Losses During Workup | Emulsions can form during the workup. To break emulsions, add a saturated brine solution. During extraction, ensure the pH is sufficiently basic to neutralize the acid catalyst and liberate the free quinoline base.[3] |
Problem 2: Low Yield or Impure Product in the Sulfonation of 2-Methylquinoline
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | As mentioned, temperature is key for regioselectivity. Use a calibrated thermometer and a controlled heating mantle or oil bath to maintain the temperature in the 80-120°C range for optimal formation of the 6-sulfonic acid isomer.[1] |
| Formation of Isomeric Byproducts | The nitrogen in the quinoline ring deactivates the pyridine ring and directs electrophilic substitution to the benzene ring, primarily at positions 5, 6, and 8.[1] Strict adherence to the recommended temperature range minimizes the formation of 5- and 8-sulfonic acid isomers. |
| Polysulfonation | Using an excessive amount of a highly reactive sulfonating agent (like fuming sulfuric acid) or prolonged reaction times can lead to the introduction of multiple sulfonic acid groups. Use the stoichiometric amount of the sulfonating agent and monitor the reaction progress. |
| Incomplete Reaction | Ensure the 2-methylquinoline is fully dissolved and the mixture is adequately stirred to ensure homogeneity. If using sulfuric acid, ensure it is sufficiently concentrated. |
| Difficult Isolation of the Product | This compound is a solid.[6] After the reaction, pouring the mixture onto ice can help precipitate the product. The product can then be collected by filtration and washed with cold water to remove excess acid. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction
This protocol is a generalized procedure based on established principles. Researchers should optimize conditions for their specific laboratory setup.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline hydrochloride by carefully adding concentrated hydrochloric acid to aniline in water, cooled in an ice bath.
-
Reagent Addition: Slowly add acetaldehyde to the aniline hydrochloride solution with vigorous stirring. The reaction can be exothermic and may require external cooling to maintain control.[3]
-
Catalyst and Reaction: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to the mixture.[3] Heat the reaction mixture under reflux for several hours. Monitor the reaction's completion by TLC.
-
Workup: After cooling, make the reaction mixture strongly basic with an excess of sodium hydroxide or slaked lime solution to neutralize the acid and free the 2-methylquinoline base.[3]
-
Purification: Set up a steam distillation apparatus.[9] Steam distill the mixture to separate the volatile 2-methylquinoline from non-volatile impurities and tars.[3] The distillate will contain a layer of 2-methylquinoline and an aqueous layer.
-
Isolation: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ether) to recover dissolved product.[3] Combine the organic fractions, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Sulfonation of 2-Methylquinoline
-
Reaction Setup: In a flask equipped with a stirrer and a thermometer, carefully add 2-methylquinoline to concentrated sulfuric acid.
-
Heating: Heat the mixture in a controlled manner (e.g., using an oil bath) to the target temperature range of 80-120°C.[1]
-
Reaction: Maintain the temperature and continue stirring for the specified reaction time. The optimal time should be determined experimentally, but several hours is typical.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring. This will cause the this compound to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual sulfuric acid.
-
Drying: Dry the product, for example, in a desiccator over a drying agent or in a vacuum oven at a moderate temperature. The final product is a solid.[6]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis process.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. This compound | 93805-05-1 [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification by Steam distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Technical Support Center: Purification of 2-Methylquinoline-6-Sulfonic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of 2-methylquinoline-6-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The primary impurities encountered after synthesis are typically positional isomers, unreacted 2-methylquinoline, and residual sulfonating agents like sulfuric acid.[1] The formation of isomers, such as 2-methylquinoline-8-sulfonic acid, is a significant challenge and is highly dependent on reaction conditions.[1]
Q2: Why is the purification of this compound by standard chromatography challenging?
The presence of the sulfonic acid group makes the molecule highly polar and ionic.[2][3] This characteristic leads to poor interaction with common stationary phases like silica (normal-phase) and C18 (reversed-phase), often resulting in no retention or poor peak shape.[3]
Q3: Which analytical techniques are recommended for assessing the purity and structure of the final product?
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural analysis and purity confirmation.[1] Both Proton (¹H) and Carbon-13 (¹³C) NMR provide a detailed fingerprint of the molecule, allowing for unambiguous identification and detection of impurities.[1] High-Performance Liquid Chromatography (HPLC), particularly with specialized methods like ion-pair chromatography, can also be used for purity assessment.[4][5]
Q4: What is the key to achieving high regioselectivity for the 6-sulfonic acid isomer during synthesis?
Controlling the reaction temperature is the most critical factor.[1] Sulfonation of the quinoline ring is thermodynamically controlled; the 8-sulfonic acid isomer is often the kinetically favored product at lower temperatures, while the more stable 6-sulfonic acid isomer is the major product at higher temperatures.[1] For quinoline, this rearrangement can occur at temperatures around 300°C.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The final product contains significant amounts of the 2-methylquinoline-8-sulfonic acid isomer.
-
Possible Cause: The sulfonation reaction temperature was too low or the reaction time was insufficient. The 8-isomer forms faster under kinetic control, while the desired 6-isomer requires higher temperatures to form as the thermodynamically stable product.[1]
-
Solution: Increase the reaction temperature, typically in the range of 80–120°C, and potentially higher to encourage the rearrangement from the 8- to the 6-position.[1] For purification, advanced chromatographic techniques like pH-zone-refining counter-current chromatography are effective at separating highly polar isomers.[2][6]
Problem 2: Reversed-phase HPLC analysis shows poor retention and/or severe peak tailing.
-
Possible Cause: The highly ionic nature of the sulfonic acid group prevents effective partitioning onto the nonpolar C18 stationary phase in standard mobile phases (e.g., water/acetonitrile).[3]
-
Solution: Modify the mobile phase to include an ion-pairing agent (e.g., tetrabutylammonium hydroxide) or a buffer to suppress the ionization of the sulfonic acid group.[2][3] Alternatively, employ a different separation technique altogether, such as ion-exchange chromatography or counter-current chromatography (CCC), which are better suited for highly polar compounds.[2][3]
Problem 3: The isolated product is a dark, tarry material instead of a solid.
-
Possible Cause: The reaction temperature was too high, leading to decomposition and polymerization. Sulfonation reactions, particularly with strong agents like oleum, can be highly exothermic and difficult to control.[7][8]
-
Solution: Ensure precise temperature control throughout the reaction. The sulfonating agent should be added slowly and with efficient stirring. If the reaction is too vigorous, consider using a less reactive sulfonating agent or adjusting the reaction scale.
Problem 4: Low overall yield after aqueous workup and isolation.
-
Possible Cause: this compound and its isomers can have significant solubility in acidic aqueous solutions.[9] During the workup, if the product is not effectively precipitated, a substantial amount may be lost in the filtrate.
-
Solution: Carefully adjust the pH of the solution to minimize the solubility of the target compound. Cooling the solution thoroughly before filtration can also improve recovery. It may be necessary to concentrate the filtrate and attempt a second crop of crystals or use an alternative isolation method like extraction with a suitable solvent after converting the sulfonic acid to a salt.
Data Presentation
Table 1: Synthesis & Isomer Control
| Parameter | Condition | Expected Outcome | Rationale |
|---|---|---|---|
| Reaction Temperature | Low (e.g., <80°C) | Increased formation of 8-sulfonic acid isomer | Kinetically favored product.[1] |
| Reaction Temperature | High (e.g., >100°C, up to 300°C) | Increased formation of 6-sulfonic acid isomer | Thermodynamically favored product.[1] |
| Sulfonating Agent | Sulfuric Acid / Oleum | Direct sulfonation | Standard, effective method requiring temperature control.[1] |
| Sulfonating Agent | Chlorosulfonic Acid | Forms sulfonyl chloride intermediate | Can offer a different reaction pathway and may be advantageous for subsequent derivatization.[1] |
Table 2: Counter-Current Chromatography (CCC) Parameters for Sulfonated Quinoline Derivatives Data adapted from the separation of structurally similar polysulfonated Quinoline Yellow components.
| Parameter | Description | Purity Achieved | Reference |
|---|---|---|---|
| Technique | Affinity-ligand pH-zone-refining CCC | >99% | [2][6] |
| Solvent System | isoamyl alcohol-methyl tert-butyl ether-acetonitrile-water (3:5:1:7 v/v) | >99% | [2][6] |
| Stationary Phase | Upper organic phase | >99% | [2][6] |
| Mobile Phase | Lower aqueous phase | >99% | [2][6] |
| Ligand (Ion-Exchange) | 20% Dodecylamine (in stationary phase) | >99% | [2][6] |
| Retainer | Sulfuric Acid (in mobile phase) | >99% |[2][6] |
Experimental Protocols
Protocol 1: Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)
This protocol is adapted from established methods for separating highly polar sulfonated quinoline derivatives and is recommended for resolving isomeric impurities.[2][6]
-
Preparation of Two-Phase Solvent System: Prepare a solvent system of isoamyl alcohol, methyl tert-butyl ether (MTBE), acetonitrile, and water in a volumetric ratio of 3:5:1:7.[2] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate.
-
Preparation of Stationary and Mobile Phases:
-
Sample Preparation: Dissolve the crude this compound in a mixture of the mobile phase and the ligand-containing stationary phase. Adjust the pH to ~0.8 with sulfuric acid to partition the sulfonated compounds into the organic stationary phase.[2]
-
CCC Operation:
-
Fill the CCC column with the stationary phase.
-
Inject the prepared sample solution.
-
Pump the mobile phase through the column at a suitable flow rate. The separation occurs as the components partition differently between the two phases, driven by the pH gradient and affinity for the ligand.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or NMR to identify those containing the purified this compound.
Visualizations
Caption: Diagram 1: General workflow for the synthesis and purification of this compound.
Caption: Diagram 2: A decision tree for troubleshooting common purification challenges.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. daneshyari.com [daneshyari.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2950283A - Recovery of the sulfonation products of quinoline - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methylquinoline-6-Sulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylquinoline-6-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the direct electrophilic aromatic substitution of 2-methylquinoline with a strong sulfonating agent. This reaction is typically performed using concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid.
Q2: What are the most common side products in this synthesis?
A2: The most prevalent side products include isomeric monosulfonic acids, primarily 2-methylquinoline-8-sulfonic acid and 2-methylquinoline-5-sulfonic acid. Other potential byproducts are polysulfonated 2-methylquinolines and, under harsh conditions, products of carbonization. If the starting material is impure, sulfonated derivatives of these impurities will also be present.
Q3: How does reaction temperature affect the product distribution?
A3: Temperature is a critical parameter for controlling the regioselectivity of the sulfonation. The formation of 2-methylquinoline-8-sulfonic acid is kinetically favored and tends to be the major product at lower temperatures. The desired this compound is the thermodynamically more stable isomer, and its formation is favored at higher temperatures, typically in the range of 80–120°C.[1] For unsubstituted quinoline, temperatures as high as 300°C can be used to isomerize the 8-sulfonic acid to the 6-sulfonic acid.
Q4: What is the role of the sulfonating agent's strength?
A4: More potent sulfonating agents like oleum increase the reaction rate and can often lead to higher yields in a shorter time or under milder conditions.[1] However, they also increase the risk of polysulfonation and may require more careful control of the reaction conditions to avoid unwanted side reactions.
Q5: Can I use chlorosulfonic acid for this synthesis?
A5: Yes, chlorosulfonic acid is a powerful sulfonating agent that can be used.[1] It typically reacts at lower temperatures. The initial product is 2-methylquinoline-6-sulfonyl chloride, which must then be hydrolyzed to yield the final sulfonic acid product. This two-step approach can be advantageous if the sulfonyl chloride is the desired intermediate for further reactions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 6-sulfonic acid isomer | Reaction temperature is too low, favoring the formation of the kinetically controlled 8-sulfonic acid isomer. | Increase the reaction temperature to the optimal range of 80-120°C to promote the formation of the thermodynamically stable 6-isomer. Consider a higher temperature post-reaction "bake" to encourage isomerization of the 8-isomer to the 6-isomer. |
| High levels of 2-methylquinoline-8-sulfonic acid | Insufficient reaction time or temperature for the isomerization to the 6-sulfonic acid to occur. | Prolong the reaction time at the optimal temperature. Analyze aliquots of the reaction mixture over time to determine the optimal reaction duration for maximum conversion to the 6-isomer. |
| Presence of polysulfonated byproducts | The sulfonating agent is too concentrated (e.g., high percentage oleum), or the reaction time is excessively long. The reaction temperature may also be too high. | Use a less concentrated sulfonating agent. Carefully control the stoichiometry of the sulfonating agent. Reduce the reaction time and monitor the reaction progress closely. |
| Dark coloration or charring of the reaction mixture | The reaction temperature is too high, leading to the decomposition and carbonization of the organic material. | Maintain the reaction temperature within the recommended range. Ensure efficient stirring to prevent localized overheating. |
| Presence of sulfonated impurities not related to 2-methylquinoline | The 2-methylquinoline starting material is impure. Common impurities include 8-methylquinoline and isoquinoline. | Use highly purified 2-methylquinoline as the starting material. Analyze the starting material by GC-MS or NMR before use to identify and quantify any impurities. |
| Incomplete reaction | Insufficient amount of sulfonating agent or reaction time. | Ensure the correct stoichiometry of the sulfonating agent is used. Increase the reaction time and monitor for the disappearance of the starting material. |
Experimental Protocol: Sulfonation of 2-Methylquinoline
This protocol is a representative example based on general procedures for quinoline sulfonation. Researchers should optimize the conditions for their specific requirements.
Materials:
-
2-Methylquinoline (high purity)
-
20% Oleum (H₂SO₄·SO₃)
-
Ice
-
Water
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add 2-methylquinoline.
-
Cool the flask in an ice bath.
-
Slowly add 20% oleum dropwise to the 2-methylquinoline while maintaining the temperature below 20°C.
-
After the addition is complete, slowly heat the reaction mixture to 100-110°C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The this compound will precipitate.
-
Isolate the solid product by filtration and wash with cold water.
-
The product can be further purified by recrystallization from water or by conversion to a salt and back to the free acid.
Visualizing the Synthesis and Side Reactions
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common side products.
Caption: Synthesis of this compound and major side products.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A workflow for troubleshooting the synthesis of this compound.
References
addressing stability issues of 2-methylquinoline-6-sulfonic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-methylquinoline-6-sulfonic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Precipitation or Cloudiness in Aqueous Solutions
-
Question: I dissolved this compound in an aqueous buffer, but the solution became cloudy over time. What is the likely cause and how can I resolve it?
-
Answer: Cloudiness or precipitation can be attributed to several factors:
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pH-Dependent Solubility: The solubility of quinoline derivatives can be significantly influenced by the pH of the solution.[1][2] Ensure the pH of your buffer is appropriate to maintain the protonated and more soluble form of the sulfonic acid.
-
Salting Out: High concentrations of salts in your buffer can decrease the solubility of the compound, leading to precipitation.[1]
-
Low Temperature: Storing the solution at low temperatures (e.g., 4°C) might cause the compound to crystallize out of the solution.
Troubleshooting Steps:
-
Adjust pH: Try adjusting the pH of the solution to a more acidic range to see if the precipitate redissolves.
-
Reduce Salt Concentration: If possible, prepare your buffer with a lower salt concentration.
-
Gentle Warming: Gently warm the solution to see if the precipitate dissolves. If it does, consider storing the solution at room temperature.
-
Co-solvent: Consider adding a small percentage of a water-miscible organic solvent, such as acetonitrile or ethanol, to improve solubility.
-
Issue 2: Loss of Compound Potency or Activity Over Time
-
Question: My experimental results are inconsistent, and I suspect my stock solution of this compound is degrading. What are the potential degradation pathways?
-
Answer: Aromatic sulfonic acids can be susceptible to degradation under certain conditions:
-
Hydrolysis: At elevated temperatures, aromatic sulfonic acids can undergo hydrolysis, cleaving the carbon-sulfur bond.[3][4] Studies on similar compounds have shown degradation at temperatures around 130-160°C in water.[3]
-
Photodegradation: Quinoline compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation.[5]
-
Oxidation: While less common for the sulfonic acid group itself, the quinoline ring system can be susceptible to oxidation.
Troubleshooting and Prevention:
-
Temperature Control: Avoid heating solutions of this compound to high temperatures. For long-term storage, keep solutions at room temperature or refrigerated, but be mindful of potential precipitation at lower temperatures.
-
Light Protection: Always store stock solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Fresh Solutions: Prepare fresh solutions for critical experiments to minimize the impact of potential degradation.
-
Issue 3: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
-
Question: I am analyzing my sample containing this compound by HPLC and see unexpected peaks. Could these be degradation products?
-
Answer: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The nature of the degradation products will depend on the stress conditions the solution was exposed to (e.g., heat, light, pH).
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the new peaks are related to your compound, you can perform a forced degradation study. Expose small aliquots of a fresh solution to heat, light, acid, and base to see if the same impurity peaks are generated.
-
Review Storage Conditions: Check the storage conditions of your solution. Was it exposed to light or elevated temperatures?
-
Purity of Starting Material: Ensure the purity of the solid this compound used to prepare the solution. The unexpected peaks could be impurities from the synthesis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
A1: Acetonitrile is a suitable solvent for preparing stock solutions. For aqueous applications, a co-solvent system or careful pH control in a buffered solution is recommended to ensure solubility.
-
-
Q2: What are the recommended storage conditions for a solution of this compound?
-
A2: For short-term use, store solutions at room temperature, protected from light. For longer-term storage, refrigeration may be considered, but it is crucial to check for any precipitation before use. Always store in a tightly sealed container to prevent solvent evaporation. The solid compound should be stored sealed in a dry environment at room temperature.
-
-
Q3: Is it safe to autoclave solutions containing this compound?
-
A3: No, it is not recommended. Aromatic sulfonic acids can degrade at the high temperatures used in autoclaving.[3]
-
-
Q4: How does pH affect the stability of this compound in solution?
-
A4: The stability of quinoline compounds can be pH-dependent.[6] Extreme pH values (highly acidic or basic) combined with elevated temperatures can accelerate hydrolysis. It is advisable to maintain the pH of the solution within a neutral to moderately acidic range for better stability.
-
Quantitative Data Summary
Currently, there is limited published quantitative data specifically on the degradation kinetics of this compound. However, general stability trends for related compounds are summarized below.
| Parameter | Condition | Observation | Reference |
| Thermal Stability | Aqueous solution at 130°C | Degradation of substituted aromatic sulfonic acids observed. | [3] |
| Thermal Stability | Aqueous solution at 160°C | Degradation of non-substituted benzene sulfonic acid after 24 hours. | [3] |
| pH Effect | General | The solubility and stability of quinoline derivatives are pH-dependent. | [1][2][6] |
| Photostability | General for quinolines | Can be susceptible to degradation upon exposure to light. | [5] |
Experimental Protocols
Protocol: Preparation and Storage of a Stock Solution
-
Materials:
-
This compound (solid)
-
Acetonitrile (HPLC grade or equivalent)
-
Volumetric flask (Class A)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Quantitatively transfer the solid to a clean, dry volumetric flask.
-
Add a portion of acetonitrile to the flask (approximately half the final volume).
-
Gently swirl the flask to dissolve the solid. Sonication can be used if necessary to aid dissolution.
-
Once the solid is completely dissolved, add acetonitrile to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
-
Storage:
-
Store the vial at room temperature, protected from light.
-
Ensure the cap is tightly sealed to prevent solvent evaporation.
-
For aqueous buffers, prepare fresh dilutions from the acetonitrile stock solution before each experiment.
-
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Workflow for assessing the stability of a this compound solution.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
refinement of experimental protocols involving 2-methylquinoline-6-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylquinoline-6-sulfonic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purification
-
Q1: I am experiencing a low yield during the sulfonation of 2-methylquinoline. What are the potential causes and solutions?
-
A1: Low yields in this electrophilic aromatic substitution reaction are often linked to suboptimal reaction conditions. Key factors to control are the reaction temperature, the choice of sulfonating agent, and the reaction duration.[1] Temperatures are typically maintained between 80–120°C to favor the desired product.[1] Using potent sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid can improve reaction rates.[1][2] However, these highly reactive agents require careful handling and tight process control to prevent side reactions.[3] Ensure the reaction goes to completion by monitoring it with an appropriate analytical method, such as TLC or LC-MS.
-
-
Q2: My reaction is producing multiple sulfonated isomers instead of selectively forming this compound. How can I improve regioselectivity?
-
A2: Achieving high regioselectivity for the 6-position is primarily controlled by temperature.[1] The nitrogen in the quinoline ring deactivates the heterocyclic portion and directs electrophilic substitution to the benzene ring (positions 5, 6, 7, and 8).[1] While the kinetically favored product at lower temperatures is often the 8-sulfonic acid isomer, the 6-sulfonic acid is the more thermodynamically stable product.[1] Heating the reaction mixture, typically in the 80–120°C range, allows for the rearrangement of other isomers to the more stable 6-position, thus ensuring it is the main product.[1]
-
-
Q3: What is the best method to purify the crude this compound after synthesis?
-
A3: Purification strategies depend on the nature of the impurities. A common first step after quenching the reaction mixture in ice is neutralization, which can cause the product to precipitate if its salt form is less soluble. Recrystallization from a suitable solvent system, often involving water or aqueous alcohol mixtures, can be effective for removing unreacted starting material and isomers. Due to the polar nature of the sulfonic acid group, techniques like column chromatography on silica gel may be challenging, but reverse-phase chromatography could be a viable alternative.
-
Handling & Analysis
-
Q4: I am having difficulty dissolving this compound for my experiments. What solvents are recommended?
-
A4: The presence of the sulfonic acid group (–SO₃H) makes the compound significantly more polar and water-soluble than its parent molecule, 2-methylquinoline.[1] For biological assays, aqueous buffers are generally the best choice. Adjusting the pH can further enhance solubility by forming the more soluble sulfonate salt. If organic solvents are required, polar aprotic solvents like DMSO or DMF may be effective, but solubility should be tested on a small scale first. It is available commercially as a solution in acetonitrile (100 µg/ml).[4]
-
-
Q5: How can I reliably confirm the identity and purity of my synthesized compound?
-
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for both identifying this compound and quantifying it in complex mixtures.[1] A reverse-phase column, such as a C18, is typically used for chromatographic separation.[1] Mass spectrometry will confirm the molecular weight (223.25 g/mol ).[5] Other analytical techniques like NMR and HPLC can also be used to confirm the structure and assess purity.[6]
-
-
Q6: What are the recommended storage conditions for this compound?
-
A6: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[7] As a sulfonic acid, it can be corrosive, and proper personal protective equipment should be used during handling.
-
Reactivity & Derivatization
-
Q7: My attempt to convert the sulfonic acid into the more reactive 2-methylquinoline-6-sulfonyl chloride is inefficient. What are the best practices for this conversion?
-
A7: The conversion to the sulfonyl chloride is a critical step for further derivatization, such as in the synthesis of sulfonamides.[1] This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent.[1] Common and effective reagents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).[1] The reaction should be performed under anhydrous conditions, as the sulfonyl chloride product is reactive towards water.
-
-
Q8: Is the sulfonation reaction reversible? Can the sulfonic acid group be removed?
-
A8: Yes, a key feature of aromatic sulfonation is its reversibility.[8] The sulfonic acid group can be removed (desulfonation) by heating the compound with dilute aqueous acid.[2] This property allows the sulfonic acid group to be used as a "blocking group" in organic synthesis to temporarily protect a specific position on the aromatic ring, direct other substituents to different positions, and then be removed in a later step.[9]
-
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 93805-05-1 | [10] |
| Molecular Formula | C₁₀H₉NO₃S | [5] |
| Molecular Weight | 223.25 g/mol | [5] |
| Density | 1.432 g/cm³ | [5][11] |
| Exact Mass | 223.03031432 g/mol | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Table 2: Typical Reaction Parameters for Sulfonation of 2-Methylquinoline
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Material | 2-Methylquinoline | The aromatic substrate for sulfonation. | [1] |
| Sulfonating Agent | Concentrated H₂SO₄, Fuming H₂SO₄ (oleum), or Chlorosulfonic Acid | Provides the electrophile (SO₃ or related species) for the reaction. | [1] |
| Temperature | 80 - 120°C | Favors the formation of the thermodynamically more stable 6-sulfonic acid isomer and ensures high regioselectivity. | [1] |
| Reaction Control | Careful monitoring of temperature and reaction time | Prevents the formation of byproducts and ensures completion. | [1][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Sulfonation
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagent Addition: Carefully add 2-methylquinoline to the flask. Begin stirring and slowly add an excess of concentrated sulfuric acid or fuming sulfuric acid via the dropping funnel. The reaction is exothermic; control the addition rate to maintain the temperature.
-
Heating: Once the addition is complete, heat the reaction mixture to the target temperature range of 80–120°C.[1]
-
Reaction: Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC or a suitable method).
-
Workup: Cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
Isolation: The product may precipitate upon cooling or after neutralization with a base (e.g., sodium carbonate). Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and recrystallize from an appropriate solvent (e.g., water/ethanol mixture) to achieve high purity. Dry the final product under vacuum.
Protocol 2: Conversion to 2-Methylquinoline-6-sulfonyl Chloride
-
Setup: In a fume hood, place the dried this compound in a flask equipped for reaction under anhydrous conditions (e.g., nitrogen atmosphere, drying tubes).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the flask. A solvent such as dichloromethane or chloroform may be used.
-
Reaction: Gently heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete.
-
Workup: Carefully quench the reaction by slowly adding the mixture to ice water. The sulfonyl chloride product is typically a solid.
-
Isolation & Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization if necessary.
Visual Guides
Caption: Experimental workflow for the synthesis and derivatization of this compound.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemithon.com [chemithon.com]
- 4. pdqscientific.com [pdqscientific.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 93805-05-1|this compound| Ambeed [ambeed.com]
- 7. This compound | 93805-05-1 [sigmaaldrich.com]
- 8. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 9. Blocking Groups - Sulfonic Acid Practice Problems | Test Your Skills with Real Questions [pearson.com]
- 10. This compound - Protheragen [protheragen.ai]
- 11. pinpools.com [pinpools.com]
Technical Support Center: 2-Methylquinoline-6-sulfonic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylquinoline-6-sulfonic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common method is the direct electrophilic sulfonation of 2-methylquinoline.[1] This typically involves reacting 2-methylquinoline with a strong sulfonating agent like concentrated sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid.[1]
Q2: What are the key parameters to control during the sulfonation of 2-methylquinoline?
The most critical parameter is the reaction temperature. To selectively obtain the 6-sulfonic acid isomer, the reaction is typically maintained under thermodynamic control, at temperatures between 80-120°C.[1][2] At higher temperatures, there is an increased risk of forming the kinetically favored 8-sulfonic acid isomer.[1] The choice of sulfonating agent also plays a significant role in the reaction's efficiency and outcome.[1][2]
Q3: What are the options for sulfonating agents and how do they compare?
The choice of sulfonating agent affects reactivity and reaction conditions. Here is a comparison of common agents:
| Sulfonating Agent | Formula | Typical Reaction Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid | H₂SO₄ | Heating required (typically 80-120°C)[1][2] | Cost-effective and readily available.[1] | Requires elevated temperatures, which can lead to side products if not carefully controlled. |
| Oleum (Fuming Sulfuric Acid) | H₂SO₄·xSO₃ | Can be used at milder conditions or for shorter reaction times compared to H₂SO₄.[1] | More potent sulfonating agent due to the presence of free SO₃, often leading to higher yields.[1][3] | Highly corrosive and hazardous to handle.[4] |
| Chlorosulfonic Acid | ClSO₃H | Can often be used at lower temperatures than sulfuric acid.[1] | Highly reactive; initially forms 2-methylquinoline-6-sulfonyl chloride, which can be a useful intermediate for further synthesis.[1] | Reacts violently with water; requires careful handling. |
Q4: How can I purify the final this compound product?
Purification is typically achieved through crystallization. The crude reaction mixture is often poured into water to precipitate the sulfonic acid, which can then be collected by filtration.[5] Washing the crystals can help remove occluded acid. For isomeric impurities, separation can be more challenging and may require techniques like fractional crystallization or chromatography.
Q5: What analytical techniques are recommended for characterizing this compound?
A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity. Aromatic protons of the quinoline ring typically appear between 7.0-8.5 ppm in ¹H NMR.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for determining the molecular weight and quantifying the compound in complex mixtures.[1]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and separate isomers.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is heated to the optimal temperature range (80-120°C) for a sufficient duration.[1][2] Monitor the reaction progress using TLC or LC-MS.
-
Weak Sulfonating Agent: If using concentrated sulfuric acid, consider switching to a more potent agent like oleum to improve the reaction rate and yield.[1][3]
-
-
Suboptimal Work-up Procedure:
-
Product Loss During Isolation: this compound has some solubility in water. Avoid using excessively large volumes of water for precipitation. Cooling the solution can help maximize crystal formation.
-
-
Poor Quality Starting Material:
-
Impurities in 2-Methylquinoline: The purity of the starting 2-methylquinoline is crucial. Impurities from its synthesis (e.g., via Skraup or Doebner-von Miller reactions) can interfere with the sulfonation.[6] Consider purifying the 2-methylquinoline by distillation or other methods before use.
-
Problem 2: Formation of Isomeric Impurities (e.g., 2-methylquinoline-8-sulfonic acid)
Possible Causes & Solutions:
-
Incorrect Reaction Temperature:
-
Separation of Isomers:
-
Fractional Crystallization: The different sulfonic acid isomers may have slightly different solubilities in various solvents. Experiment with different solvent systems for recrystallization to selectively precipitate the desired 6-isomer.
-
Chromatography: For difficult separations, preparative HPLC or counter-current chromatography may be effective for isolating the desired isomer.[2]
-
Problem 3: Difficulties with the Synthesis of the Starting Material, 2-Methylquinoline
A. Skraup Synthesis Issues:
-
Violent, Uncontrolled Reaction:
-
Exothermic Reaction: The Skraup reaction is notoriously exothermic and can become violent.[7]
-
Moderator: The use of a moderator, such as ferrous sulfate, can help to control the reaction rate.
-
Proper Order of Addition: It is important to add the reagents in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.
-
-
Low Yield:
-
Oxidizing Agent: The choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic acid) are critical. Ensure the correct stoichiometry is used.
-
Reaction Conditions: The reaction requires prolonged heating. Ensure the temperature is maintained consistently for the duration of the reaction.
-
B. Doebner-von Miller Synthesis Issues:
-
Polymerization of Carbonyl Substrate:
-
Acid-Catalyzed Side Reaction: The acidic conditions of the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl compound, leading to low yields and tar formation.[6]
-
Biphasic Reaction Medium: Using a biphasic solvent system can sequester the carbonyl compound in the organic phase, reducing polymerization and increasing the yield of the desired quinoline.[6]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfonation
Materials:
-
2-Methylquinoline
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-methylquinoline.
-
Slowly and with stirring, add a stoichiometric excess of concentrated sulfuric acid. The addition is exothermic, so cooling in an ice bath may be necessary.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for several hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).
Protocol 2: Conversion of this compound to 2-Methylquinoline-6-sulfonyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an anhydrous solvent.
-
Slowly add an excess of thionyl chloride or phosphorus pentachloride to the suspension with stirring. The reaction may be exothermic.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Allow the mixture to cool to room temperature.
-
Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-methylquinoline-6-sulfonyl chloride.[1]
Visualizations
Caption: Troubleshooting workflow for the sulfonation of 2-methylquinoline.
Caption: Synthetic pathway from aniline to 2-methylquinoline-6-sulfonyl chloride.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pediaa.com [pediaa.com]
- 4. Oleum - Wikipedia [en.wikipedia.org]
- 5. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reaction Efficiency of 2-Methylquinoline-6-Sulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-methylquinoline-6-sulfonic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction efficiency and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its precursor, 2-methylquinoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Ineffective Sulfonating Agent: The concentration of the sulfonating agent may be too low. 3. Poor Quality Starting Material: Impurities in the 2-methylquinoline can interfere with the reaction. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature within the recommended range (80-120°C) and/or extend the reaction time. Monitor the reaction progress using TLC or HPLC. 2. Use a Stronger Sulfonating Agent: Consider using oleum (fuming sulfuric acid) instead of concentrated sulfuric acid for a higher concentration of SO₃.[1] 3. Purify Starting Material: Purify the 2-methylquinoline by distillation before use. |
| Formation of Multiple Isomers (e.g., 8-sulfonic acid) | 1. Incorrect Reaction Temperature: Temperature plays a crucial role in regioselectivity. The formation of the 8-sulfonic acid isomer can be favored at different temperatures.[1] | 1. Strict Temperature Control: Maintain the reaction temperature strictly within the 80-120°C range to favor the formation of the thermodynamically more stable 6-sulfonic acid isomer.[1] |
| Significant Byproduct Formation (Polysulfonation or Charring) | 1. Excessively High Reaction Temperature: Temperatures above the optimal range can lead to side reactions like polysulfonation and carbonization.[2] 2. Prolonged Reaction Time at High Temperatures: Extended heating can promote the formation of undesirable byproducts. | 1. Lower Reaction Temperature: Reduce the reaction temperature to the lower end of the optimal range (e.g., 80-100°C). 2. Monitor Reaction Progress: Use TLC or HPLC to determine the optimal reaction time and avoid prolonged heating after the reaction is complete. |
| Product is a Dark, Gummy, or Oily Substance | 1. Presence of Impurities: Impurities from the starting material or side reactions can lead to a non-crystalline product. 2. Incomplete Removal of Sulfonating Agent: Residual acid can interfere with product isolation. | 1. Purification: Attempt to purify the product by converting it to its sulfonyl chloride derivative and then hydrolyzing it back to the sulfonic acid. Recrystallization from a suitable solvent can also be effective. 2. Thorough Work-up: Ensure complete neutralization of the reaction mixture and thorough washing of the crude product. |
| Low Yield in 2-Methylquinoline (Precursor) Synthesis (Doebner-von Miller Reaction) | 1. Polymerization of the Carbonyl Compound: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[3] 2. Vigorous and Uncontrolled Reaction: The reaction can be highly exothermic, leading to side product formation.[4] | 1. Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase can reduce polymerization.[3] 2. Slow Addition and Cooling: Add the reagents slowly and use an ice bath to control the reaction temperature, especially during the initial stages.[4] |
| Difficulty in Isolating 2-Methylquinoline (Precursor) | 1. Formation of a Stable Salt: The product may remain in the aqueous layer as a hydrochloride or zinc chloride complex.[4] | 1. Basification and Extraction: After the reaction, basify the mixture with a suitable base (e.g., slaked lime or sodium hydroxide) to liberate the free base, which can then be extracted with an organic solvent like chloroform.[4] Steam distillation is also an effective purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving high regioselectivity for the 6-sulfonic acid isomer?
A1: Temperature control is the most critical factor. Maintaining the reaction temperature in the range of 80–120°C favors the formation of the thermodynamically more stable this compound.[1]
Q2: Which sulfonating agent should I choose: concentrated sulfuric acid, oleum, or chlorosulfonic acid?
A2: The choice depends on the desired reactivity and the final product.
-
Concentrated Sulfuric Acid: A common and cost-effective option, though it may require higher temperatures and longer reaction times.[1]
-
Oleum (H₂SO₄·SO₃): A more potent agent due to the higher concentration of sulfur trioxide (SO₃), allowing for milder reaction conditions and potentially higher yields.[1]
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive agent that can often be used at lower temperatures. It initially forms the sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. This two-step process can be advantageous for subsequent synthetic steps.[1]
Q3: How can I monitor the progress of the sulfonation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help in determining the point of maximum conversion and preventing the formation of degradation products due to prolonged reaction times.
Q4: My final product is difficult to purify. What are some effective purification strategies?
A4: If direct crystallization is challenging, a common strategy is to convert the crude sulfonic acid to its corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is often more amenable to purification by crystallization or chromatography. The purified sulfonyl chloride can then be hydrolyzed back to the pure sulfonic acid.[1] Neutralization of the acidic reaction mixture followed by precipitation of the sulfonic acid salt is another common purification method.
Q5: What are the main side products in the Doebner-von Miller synthesis of 2-methylquinoline, and how can they be minimized?
A5: The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde).[3] To minimize this, use a biphasic reaction medium or ensure slow addition of reagents with efficient cooling to control the exothermic reaction.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline (Quinaldine) via Doebner-von Miller Reaction
This protocol is a representative procedure for the synthesis of the precursor, 2-methylquinoline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Acetaldehyde (75% solution)
-
Zinc Chloride
-
Slaked Lime (Calcium Hydroxide)
-
Chloroform (for extraction)
Procedure:
-
In a well-ventilated fume hood, prepare a mixture of aniline hydrochloride and hydrochloric acid by slowly adding 300 mL of aniline to 1200 mL of concentrated hydrochloric acid, while cooling in an ice-water bath.
-
To the well-stirred and cooled mixture, slowly add 350 g of a 75% acetaldehyde solution.
-
After the addition is complete, let the mixture stand for 30 minutes.
-
Add 240 g of zinc chloride to the solution.
-
Gently heat the mixture under reflux. A vigorous reaction will begin. Once this initial exothermic reaction subsides, continue to boil the mixture for 4 to 6 hours.[4]
-
After cooling, pour the reaction mixture onto an excess of slaked lime to neutralize the acid and liberate the free base.
-
Perform steam distillation on the mixture. Collect approximately 12 liters of distillate.[4]
-
Separate the oily layer of crude 2-methylquinoline from the aqueous layer.
-
Extract the aqueous layer with a small amount of chloroform to recover any dissolved product.[4]
-
Combine the crude product and the chloroform extracts and purify by distillation.
Protocol 2: Synthesis of this compound
This is a representative protocol for the sulfonation of 2-methylquinoline.
Materials:
-
2-Methylquinoline (purified)
-
Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20% free SO₃)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a calculated amount of the sulfonating agent (e.g., a 2:1 to 3:1 weight ratio of sulfonating agent to 2-methylquinoline is a general guideline).[2]
-
Heat the sulfonating agent to the desired reaction temperature (e.g., 100°C).
-
Slowly add the 2-methylquinoline dropwise to the stirred sulfonating agent, ensuring the temperature remains constant. The addition should be controlled to prevent a rapid increase in temperature.
-
After the addition is complete, maintain the reaction mixture at the set temperature (e.g., 100-110°C) for a specified period (e.g., 1-3 hours). Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or aqueous ethanol).
Data Presentation
Table 1: Comparison of Sulfonating Agents
| Sulfonating Agent | Typical Reaction Temperature | Reactivity | Key Advantages | Key Disadvantages |
| Concentrated H₂SO₄ | 100-120°C | Moderate | Inexpensive and readily available.[1] | May require higher temperatures and longer reaction times. |
| Oleum (H₂SO₄·SO₃) | 80-110°C | High | More reactive due to free SO₃, allowing for milder conditions and potentially higher yields.[1] | More hazardous and corrosive than concentrated sulfuric acid. |
| Chlorosulfonic Acid (ClSO₃H) | 60-100°C | Very High | Highly reactive, often allowing for lower reaction temperatures. Forms sulfonyl chloride directly.[1] | Highly corrosive and reacts violently with water. The intermediate sulfonyl chloride requires hydrolysis. |
Table 2: Influence of Reaction Temperature on Sulfonation
| Temperature Range | Expected Outcome | Potential Issues |
| < 80°C | Slow reaction rate, potentially incomplete conversion. | Low yield. |
| 80-120°C | Optimal for the formation of the 6-sulfonic acid isomer.[1] | - |
| > 120°C | Increased rate of side reactions. | Formation of other isomers, polysulfonation, and charring, leading to lower yield and purity.[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the sulfonation reaction.
References
process improvements for scaling up 2-methylquinoline-6-sulfonic acid production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on process improvements for scaling up the production of 2-methylquinoline-6-sulfonic acid. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process visualizations to address common challenges encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common industrial approach is the direct electrophilic sulfonation of 2-methylquinoline.[1] This method is valued for its simplicity and effectiveness. The reaction typically uses strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid to introduce the sulfonic acid group onto the quinoline ring.[1][2]
Q2: Why is temperature control so critical in this synthesis? A2: Temperature control is crucial for achieving the desired regioselectivity. The sulfonic acid group is preferentially introduced at the 6-position at controlled temperatures, typically between 80–120°C.[1] This temperature range favors the formation of the thermodynamically more stable 6-sulfonic acid isomer and helps prevent the formation of multiple sulfonated byproducts.[1]
Q3: What are the primary safety concerns when scaling up this process? A3: The reaction is highly exothermic, especially when using strong sulfonating agents like oleum or chlorosulfonic acid. Uncontrolled temperature can lead to a runaway reaction. Additionally, these reagents are highly corrosive and react violently with water. Proper personal protective equipment (PPE), efficient heat management systems (e.g., reactor cooling jackets), and controlled reagent addition are paramount for safety.
Q4: What are the advantages of using chlorosulfonic acid over fuming sulfuric acid? A4: Chlorosulfonic acid is a more powerful sulfonating agent and can often achieve sulfonation at lower temperatures or in shorter reaction times, potentially leading to higher yields.[1] The initial product is 2-methylquinoline-6-sulfonyl chloride, which can be hydrolyzed to the desired sulfonic acid.[1][2] This two-step approach can be advantageous if the sulfonyl chloride intermediate is needed for subsequent derivatization.[1]
Process and Synthesis Visualization
To clarify the production process, the following diagrams illustrate the chemical pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for production and purification.
Troubleshooting Guide
Problem 1: The reaction is too violent and difficult to control.
-
Question: My reaction is becoming too exothermic, causing temperature spikes and potential safety hazards. What can I do?
-
Answer: This is a common issue with sulfonation. To moderate the reaction, consider the following process improvements:
-
Rate of Addition: Add the sulfonating agent (oleum or chlorosulfonic acid) very slowly to the 2-methylquinoline. Use an addition funnel or a syringe pump for precise control.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system, such as an ice bath or a circulating chiller, to dissipate the heat generated.
-
Use of Moderators: In Skraup-type syntheses to create the quinoline precursor, moderators like ferrous sulfate are used to control the reaction's violence.[3][4] While less common in direct sulfonation, ensuring good agitation and heat transfer is key.
-
Continuous Flow Reactors: For industrial-scale production, switching from a batch process to a continuous flow reactor can significantly improve heat management and safety.[2]
-
Problem 2: Low yield of the desired this compound.
-
Question: My final isolated yield is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yield can result from several factors throughout the process:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify that you are using the optimal temperature (80-120°C) and reaction time.[1] You can monitor the reaction's progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Suboptimal Reagents: Ensure your sulfonating agent is of high quality and not degraded. For example, fuming sulfuric acid can absorb moisture from the air, reducing its efficacy.
-
Loss During Work-up: The product may be lost during the quenching, precipitation, or filtration steps. Carefully optimize the pH and temperature during precipitation to maximize the recovery of the sulfonic acid.
-
Byproduct Formation: If reaction conditions are not optimal, side reactions can consume your starting material, leading to the formation of unwanted isomers or over-sulfonated products.[1]
-
Problem 3: Poor regioselectivity with significant formation of isomers.
-
Question: My final product is contaminated with other isomers besides the 6-sulfonic acid. How can I improve selectivity?
-
Answer: Achieving high regioselectivity is critical and is heavily influenced by reaction conditions.[1]
-
Strict Temperature Control: As previously mentioned, maintaining the reaction temperature within the 80–120°C range is vital to favor the formation of the thermodynamically stable 6-isomer.[1] Temperatures outside this range can lead to a mixture of products.
-
Choice of Sulfonating Agent: The choice of agent can influence the outcome. Experiment with different strengths of fuming sulfuric acid or consider using chlorosulfonic acid to see if it improves selectivity in your system.[1]
-
Caption: Troubleshooting decision tree for common production issues.
Quantitative Data Summary
The following table summarizes key reaction parameters and their typical ranges for optimizing the synthesis.
| Parameter | Value/Range | Impact on Process | Source |
| Reaction Temperature | 80 - 120 °C | Critical for regioselectivity towards the 6-isomer and reaction rate. | [1][2] |
| Sulfonating Agent | Fuming H₂SO₄ (Oleum) or Chlorosulfonic Acid (ClSO₃H) | Choice affects reactivity, temperature control, and intermediate products. | [1][2] |
| Reactant Ratio | Stoichiometric excess of sulfonating agent | Ensures complete conversion of 2-methylquinoline. | General Practice |
| Typical Yield | >70% (Optimized) | Dependent on precise control of all parameters. | [2] |
Experimental Protocol: Sulfonation of 2-Methylquinoline
Objective: To synthesize this compound via direct sulfonation of 2-methylquinoline.
Materials:
-
2-methylquinoline (1.0 eq)
-
Fuming Sulfuric Acid (20-30% SO₃) (3.0 - 4.0 eq)
-
Ice
-
Deionized Water
-
Sodium Chloride (if needed for salting out)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple probe
-
Addition funnel
-
Heating mantle with temperature controller
-
Cooling bath (ice-water or chiller)
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: Equip the three-neck flask with the mechanical stirrer, thermometer, and addition funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charge Reactor: Charge the flask with 2-methylquinoline (1.0 eq). Begin stirring to ensure the liquid is well-agitated.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add the fuming sulfuric acid (3.0-4.0 eq) dropwise via the addition funnel. Maintain the internal temperature below 20°C during the addition to control the initial exotherm.
-
Heating: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-110°C.
-
Reaction Hold: Maintain the temperature at 100-110°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by HPLC to observe the disappearance of the starting material).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic.
-
Precipitation: The product, this compound, should precipitate as a solid upon dilution and cooling. Allow the slurry to stir in an ice bath for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual acid. If the product is highly soluble, a cold saturated brine solution can be used.
-
Drying: Dry the purified solid in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Analysis: Characterize the final product to confirm its identity and purity using methods such as LC-MS and NMR spectroscopy.[1]
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Methylquinoline-6-Sulfonic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of the common methods for synthesizing 2-methylquinoline-6-sulfonic acid, a valuable building block in medicinal chemistry. The following sections detail the primary synthetic routes, present a comparison of their performance based on available data, and provide generalized experimental protocols.
Comparison of Synthesis Methods
The synthesis of this compound is most commonly achieved through the electrophilic sulfonation of 2-methylquinoline (quinaldine). The choice of sulfonating agent is the primary variable, influencing reaction conditions, yield, and safety considerations. The three main methods employ concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.[1]
| Method | Sulfonating Agent | Typical Reaction Temperature | Reaction Time | Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1 | Concentrated Sulfuric Acid (H₂SO₄) | 80-120°C[1] | Several hours | Moderate | Moderate | Low cost, readily available reagent. | Requires high temperatures, can lead to side products. |
| Method 2 | Fuming Sulfuric Acid (Oleum) (H₂SO₄ + SO₃) | 80-120°C | Shorter than H₂SO₄ | Moderate to High | Moderate | More reactive than concentrated H₂SO₄, potentially shorter reaction times. | Highly corrosive and hazardous, requires careful handling. |
| Method 3 | Chlorosulfonic Acid (ClSO₃H) | Lower temperatures than H₂SO₄[1] | Shorter than H₂SO₄ | Potentially High | High | Highly reactive, can lead to higher yields under milder conditions.[1] | Forms sulfonyl chloride intermediate requiring hydrolysis, highly corrosive.[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Method 1: Sulfonation with Concentrated Sulfuric Acid
Experimental Protocol:
-
In a fume hood, carefully add 2-methylquinoline to a reaction vessel equipped with a stirrer and a thermometer.
-
Slowly add concentrated sulfuric acid to the 2-methylquinoline with constant stirring, maintaining the temperature below a designated safety limit.
-
Heat the reaction mixture to a temperature in the range of 80-120°C.[1] The optimal temperature should be determined experimentally to favor the formation of the 6-sulfonic acid isomer.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by a suitable analytical method (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice to precipitate the product.
-
Filter the solid precipitate, wash with cold water to remove excess acid, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain purified this compound.
Method 2: Sulfonation with Fuming Sulfuric Acid (Oleum)
Experimental Protocol:
-
In a fume hood, with appropriate personal protective equipment, place 2-methylquinoline in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the reaction vessel in an ice bath.
-
Slowly add fuming sulfuric acid (oleum) dropwise to the 2-methylquinoline with vigorous stirring, ensuring the temperature is kept low.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 80-120°C.
-
Maintain the reaction at this temperature, monitoring for completion.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolate the precipitated product by filtration, wash thoroughly with cold water, and dry.
-
Purify the product by recrystallization.
Method 3: Sulfonation with Chlorosulfonic Acid
Experimental Protocol:
-
Step 1: Formation of 2-Methylquinoline-6-sulfonyl chloride. In a fume hood, dissolve 2-methylquinoline in a suitable inert solvent (e.g., chloroform, dichloromethane) in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise with vigorous stirring, maintaining a low temperature.
-
After the addition, allow the reaction to proceed at a controlled temperature until the formation of the sulfonyl chloride is complete.
-
Step 2: Hydrolysis to this compound. Carefully add water to the reaction mixture to hydrolyze the 2-methylquinoline-6-sulfonyl chloride.
-
Separate the aqueous layer containing the sulfonic acid.
-
Isolate the this compound from the aqueous solution, which may involve neutralization and precipitation or evaporation.
-
Wash the isolated product with a suitable solvent and dry.
-
Recrystallize for further purification if necessary.
Visualizing Synthesis and Biological Context
To provide a clearer understanding of the synthesis process and the potential biological relevance of the quinoline scaffold, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis of this compound.
While this compound itself is primarily a synthetic intermediate, the broader class of quinoline derivatives is known to exhibit significant biological activity, often by inhibiting key signaling pathways implicated in diseases like cancer.[2][3][4] One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.
Caption: General mechanism of PI3K/Akt/mTOR pathway inhibition by quinoline derivatives.
This guide provides a foundational understanding of the synthesis of this compound. Further optimization and detailed quantitative analysis would be beneficial for large-scale production and specific research applications. The exploration of the biological activities of this particular sulfonic acid derivative could also be a fruitful area for future investigation.
References
- 1. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Methylquinoline-6-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE), for the quantitative analysis of 2-methylquinoline-6-sulfonic acid. The selection of a suitable analytical method is critical in drug development and quality control to ensure accurate, reliable, and consistent results. This document presents a side-by-side evaluation of these methods, supported by typical experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of UPLC-MS/MS and Capillary Electrophoresis for the quantification of small molecules like this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | UPLC-MS/MS | Capillary Electrophoresis (CZE) |
| Linearity (Correlation Coefficient, r²) | > 0.995[1] | > 0.99[2] |
| Linear Range | 0.05 - 1000 ng/mL[1] | 0.8 - 200 µg/mL[2] |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105% |
| Precision (% RSD) | < 2%[3] | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 1.5 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 5.0 µg/mL |
Visualizing the Methodologies
To better understand the workflows, the following diagrams illustrate the general process of analytical method validation and a comparison of the key steps in UPLC-MS/MS and Capillary Electrophoresis.
Detailed Experimental Protocols
The following are proposed starting protocols for the quantification of this compound using UPLC-MS/MS and Capillary Electrophoresis. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions and instrumentation.
UPLC-MS/MS Method
This method is anticipated to provide high sensitivity and selectivity for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve or dilute them in the same solvent as the calibration standards.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
2. UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Using a C18 column with end-capping can help reduce peak tailing for sulfonic acid derivatives.
-
Mobile Phase A: 0.1% Formic acid in water. An acidic mobile phase helps to enhance ionization.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for sulfonated compounds.
-
Source Temperature: 300 - 350 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Cone Gas Flow: 50 - 150 L/hr.
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Collision Energy and MRM Transitions: These will need to be optimized specifically for this compound by infusing a standard solution into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻, and characteristic product ions will be selected for quantification and confirmation.
Capillary Electrophoresis (CZE) Method
This method offers an alternative separation mechanism based on the charge-to-size ratio of the analyte and can be a cost-effective approach.
1. Sample Preparation:
-
Prepare stock and calibration standards of this compound in the background electrolyte or a compatible low-ionic-strength buffer.
-
Dilute or dissolve unknown samples in the same buffer.
-
Filter all solutions through a 0.22 µm syringe filter.
2. CE Conditions:
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 30-50 cm total length).
-
Background Electrolyte (BGE): A buffer system such as 20-50 mM sodium borate or phosphate buffer at a pH where this compound is fully ionized (e.g., pH 7-9).
-
Voltage: 15 - 25 kV (normal or reverse polarity depending on the charge of the analyte and desired migration direction).
-
Temperature: 20 - 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., around 230 nm or 280 nm, to be determined experimentally) or coupled to a mass spectrometer.
Conclusion
Both UPLC-MS/MS and Capillary Electrophoresis are powerful techniques for the quantitative analysis of this compound. UPLC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. Capillary Electrophoresis provides a different separation mechanism, which can be advantageous for certain sample types, and is often associated with lower solvent consumption and operational costs. The choice between these methods will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols and performance data serve as a valuable starting point for developing and validating a robust and reliable analytical method for this compound.
References
Confirming the Structure of 2-Methylquinoline-6-Sulfonic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of 2-methylquinoline-6-sulfonic acid and its derivatives. It offers an objective look at the key analytical techniques used to elucidate and confirm the molecular structure of these compounds, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of quinoline derivatives.
Introduction to this compound
This compound is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and dyes.[1] Its structure consists of a 2-methylquinoline core with a sulfonic acid group substituted at the 6-position of the quinoline ring. The precise determination of this substitution pattern is critical, as isomers with the sulfonic acid group at other positions, such as the 8-position, can be formed during synthesis. The 6-sulfonic acid isomer is the thermodynamically more stable product.[1]
The confirmation of the structure of this compound and its derivatives relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This guide will compare the utility of these methods and provide the necessary data and protocols for their application.
Comparative Analysis of Structural Elucidation Techniques
The structural confirmation of this compound and its derivatives is a multi-faceted process. While each analytical technique provides valuable information, a combination of methods is often required for unambiguous structure determination.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Provides detailed information about the chemical environment of hydrogen and carbon atoms, including connectivity and spatial relationships. | Non-destructive, provides rich structural detail, excellent for determining substitution patterns. | Can be complex to interpret for molecules with many overlapping signals. Specific experimental data for the target compound may not always be publicly available. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the molecule. | High sensitivity, provides accurate molecular weight, can be coupled with chromatography (LC-MS) for mixture analysis. | Does not provide direct information about the connectivity of atoms or stereochemistry. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
Quantitative Data for Structural Confirmation
The following tables summarize key quantitative data used in the structural confirmation of this compound and a key synthetic precursor and a derivative.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | 91-63-4 |
| This compound | C₁₀H₉NO₃S | 223.25 | 93805-05-1 |
| 2-Methylquinoline-6-sulfonyl chloride | C₁₀H₈ClNO₂S | 241.69 | Not available |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Calculated Exact Mass (Da) | Observed m/z |
| 2-Methylquinoline | EI | 143.0735 | 143 (M⁺) |
| This compound | ESI | 223.0303 | 224.0376 ([M+H]⁺), 222.0227 ([M-H]⁻) |
| 2-Methylquinoline-6-sulfonyl chloride | ESI | 240.9964 | 242.0037 ([M+H]⁺) |
Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Protons | 2-Methylquinoline (δ, ppm) | 2-Methyl-6-nitroquinoline (δ, ppm) |
| CH₃ | 2.74 (s, 3H) | 2.80 (s, 3H) |
| H-3 | 7.27 (d, 1H) | 8.23 (d, 1H) |
| H-4 | 8.03 (d, 1H) | 8.13 (d, 1H) |
| H-5 | 7.76 (d, 1H) | 8.75 (d, 1H) |
| H-7 | 7.48 (t, 1H) | 8.45 (dd, 1H) |
| H-8 | 7.68 (d, 1H) | 7.45 (d, 1H) |
Table 4: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | 2-Methylquinoline (δ, ppm) | 2-Methyl-6-nitroquinoline (δ, ppm) |
| CH₃ | 25.1 | 25.9 |
| C-2 | 158.9 | 163.5 |
| C-3 | 121.9 | 123.1 |
| C-4 | 136.2 | 137.9 |
| C-4a | 128.7 | 130.6 |
| C-5 | 129.4 | 124.1 |
| C-6 | 125.7 | 150.2 |
| C-7 | 126.5 | 124.5 |
| C-8 | 129.8 | 145.2 |
| C-8a | 147.9 | Not reported |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay (d1) to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Use a spectral width of approximately 220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule ([M+H]⁺) and the deprotonated molecule ([M-H]⁻), respectively.
-
Set the mass range to scan from m/z 100 to 500.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peaks.
-
Use the accurate mass to calculate the elemental composition of the molecule using the instrument's software.
-
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizing Workflows and Relationships
Diagrams are essential for understanding the logical flow of synthesis and analysis.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural confirmation.
References
A Comparative Analysis of 2-Methylquinoline-6-Sulfonic Acid and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] This guide provides a comparative study of 2-methylquinoline-6-sulfonic acid and its derivatives, placing them in context with other notable quinoline compounds. While this compound is primarily recognized as a key synthetic intermediate, its structural motif forms the basis for compounds with significant biological potential.[2] This analysis focuses on the synthesis, and the anticancer and antibacterial activities of its derivatives, supported by available experimental data, to inform future drug development endeavors.
Synthesis of Quinolines: The Foundation for Innovation
The versatile quinoline ring system can be synthesized through various methods, with the choice of method influencing the potential for substitution and functionalization. The synthesis of this compound itself is a prime example of how a foundational structure is prepared for further chemical modification.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the sulfonation of 2-methylquinoline. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly temperature.
Materials:
-
2-Methylquinoline (Quinaldine)
-
Concentrated Sulfuric Acid (H₂SO₄) or Fuming Sulfuric Acid (Oleum)
-
Chlorosulfonic Acid (ClSO₃H) - as an alternative sulfonating agent
Procedure:
-
Sulfonation: 2-Methylquinoline is reacted with a sulfonating agent. The use of concentrated sulfuric acid often requires elevated temperatures to proceed efficiently.[2] Alternatively, more potent agents like fuming sulfuric acid or chlorosulfonic acid can be used, sometimes at lower temperatures.[2]
-
Temperature Control: Controlling the reaction temperature is crucial for directing the sulfonic acid group to the 6-position of the quinoline ring.[2]
-
Work-up: The reaction mixture is carefully quenched, typically by pouring it onto ice, followed by neutralization. The product, this compound, can then be isolated and purified.
It is important to note that the sulfonation of quinoline can yield different isomers depending on the reaction conditions. For instance, sulfonation at lower temperatures may favor the formation of the 8-sulfonic acid isomer, which can then be rearranged to the more thermodynamically stable 6-sulfonic acid isomer upon heating.
Comparative Biological Activity: Insights from Quinoline Derivatives
Direct biological activity data for this compound is not extensively reported in the scientific literature. Its primary role has been as a precursor for the synthesis of other derivatives, such as sulfonamides.[2] The following sections compare the anticancer and antibacterial activities of these derivatives with other quinoline compounds.
Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents.[1] The introduction of a sulfonamide group, often derived from a sulfonic acid precursor, can significantly enhance the cytotoxic potential of the quinoline scaffold.
A study on a series of 8-hydroxyquinoline-5-sulfonamides demonstrated potent anticancer activity against various cell lines. While not direct derivatives of this compound, these compounds provide valuable structure-activity relationship (SAR) insights for quinoline sulfonamides. For instance, the presence of a free hydroxyl group at the 8-position was found to be crucial for activity.[3]
Table 1: Comparative in vitro Antiproliferative Activity of Selected Quinoline Derivatives [3]
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) ± SD |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | 2.8 ± 0.3 |
| MDA-MB-231 (Breast Adenocarcinoma) | 3.1 ± 0.2 | |
| A549 (Lung Adenocarcinoma) | 2.9 ± 0.3 | |
| Cisplatin (Reference) | C-32 | 3.5 ± 0.2 |
| MDA-MB-231 | 4.2 ± 0.3 | |
| A549 | 3.8 ± 0.2 | |
| Doxorubicin (Reference) | C-32 | 0.8 ± 0.1 |
| MDA-MB-231 | 1.1 ± 0.1 | |
| A549 | 0.9 ± 0.1 |
Data extracted from a study on 8-hydroxyquinoline-5-sulfonamides, illustrating the potency of quinoline sulfonamides.[3]
The data suggests that quinoline sulfonamides can exhibit cytotoxicity comparable to or even exceeding that of established chemotherapeutic agents. This highlights the potential of the this compound scaffold as a starting point for the design of novel anticancer drugs.
Signaling Pathway Visualization
The anticancer activity of many quinoline derivatives involves the induction of apoptosis. One of the key pathways involves the modulation of the p53 tumor suppressor protein and the Bcl-2 family of proteins.
Caption: Simplified signaling pathway for quinoline-induced apoptosis.
Antibacterial Activity
The quinoline core is also a well-known pharmacophore in antibacterial agents, with fluoroquinolones being a prominent example. The introduction of a sulfonamide moiety can lead to hybrid compounds with potent and broad-spectrum antibacterial activity.
A study on 2-alkylamino-4-methylquinoline-6-phenylsulfamides, which are derivatives of the this compound scaffold, demonstrated high activity against Gram-positive bacteria and Candida albicans.[4]
Table 2: Comparative in vitro Antibacterial Activity of Selected Quinoline Derivatives [3]
| Compound | Bacterial Strain | MIC (µM) |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Staphylococcus aureus ATCC 29213 | 16 |
| Methicillin-resistant S. aureus (MRSA) | 16 | |
| Enterococcus faecalis ATCC 29212 | > 256 | |
| Oxacillin (Reference) | S. aureus ATCC 29213 | 0.5 |
| MRSA | 128 | |
| Ciprofloxacin (Reference) | S. aureus ATCC 29213 | 1 |
| MRSA | 1 | |
| E. faecalis ATCC 29212 | 2 |
Data from a study on 8-hydroxyquinoline-5-sulfonamides, indicating the potential of quinoline sulfonamides against resistant bacterial strains.[3]
The results indicate that while some quinoline sulfonamides may not surpass the potency of established antibiotics against all strains, they can exhibit significant activity against drug-resistant bacteria like MRSA. This underscores the value of exploring the this compound chemical space for novel antibacterial agents.
Experimental Workflow Visualization
The evaluation of antibacterial activity typically follows a standardized workflow to determine the minimum inhibitory concentration (MIC) of a compound.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While this compound is primarily a stepping stone in organic synthesis, the biological activities of its derivatives, particularly sulfonamides, demonstrate the significant potential of this chemical scaffold. The comparative data presented for related quinoline compounds underscore the promise of this class of molecules in the development of novel anticancer and antibacterial therapies.
Future research should focus on the synthesis and direct biological evaluation of a broader range of derivatives of this compound. Elucidating the specific structure-activity relationships for this scaffold will be critical for optimizing potency and selectivity. Furthermore, investigations into the precise molecular targets and signaling pathways modulated by these compounds will be essential for their advancement as therapeutic candidates. The versatility of the quinoline ring system, combined with the reactivity of the sulfonic acid group, offers a fertile ground for the discovery of next-generation drugs.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 4. Synthesis of 2-alkylamino-4-methylquinoline-6-r’-phenylsulfamides and their antimicrobial activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
A Comparative Guide to the Synthesis of 2-Methylquinoline-6-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis routes for 2-methylquinoline-6-sulfonic acid, a key intermediate in pharmaceutical manufacturing. We will delve into the classical direct sulfonation methods, the foundational Skraup synthesis for the precursor, and modern microwave-assisted techniques. This objective comparison, supported by available experimental data and detailed protocols, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, reaction time, and environmental impact.
Comparison of Synthesis Routes
The synthesis of this compound can be broadly categorized into two primary strategies: the direct sulfonation of 2-methylquinoline and the synthesis of the 2-methylquinoline ring followed by sulfonation. Each approach offers distinct advantages and disadvantages in terms of efficiency, scalability, and reaction conditions.
| Synthesis Route | Key Reagents | Typical Reaction Conditions | Reported Yield | Reaction Time | Purity | Key Advantages | Key Disadvantages |
| Direct Sulfonation with Sulfuric Acid | 2-Methylquinoline, Concentrated Sulfuric Acid | 80-120°C[1] | Moderate to High | Several hours | Good | Simple, cost-effective reagents.[1] | Requires careful temperature control to ensure regioselectivity; potential for side reactions.[1] |
| Direct Sulfonation with Chlorosulfonic Acid | 2-Methylquinoline, Chlorosulfonic Acid | Lower temperatures than sulfuric acid | High | Shorter than sulfuric acid method | High | Higher reactivity allows for milder conditions and potentially higher yields.[1] | Reagent is highly corrosive and moisture-sensitive; produces corrosive HCl gas. |
| Skraup Synthesis (of 2-Methylquinoline) | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | High temperature | Variable | Several hours | Requires purification | Builds the quinoline ring from simple precursors.[2][3] | Often violent reaction, requires harsh conditions, and the subsequent sulfonation step is still needed.[3] |
| Microwave-Assisted Synthesis | 2-Methylquinoline, Sulfonating Agent | Microwave irradiation | Potentially High | Minutes | High | Significant reduction in reaction time, potential for higher yields and cleaner reactions.[4] | Requires specialized equipment; optimization of reaction conditions may be necessary. |
Experimental Protocols
Direct Sulfonation with Concentrated Sulfuric Acid
This classical method relies on the electrophilic aromatic substitution of 2-methylquinoline. The sulfonic acid group is preferentially introduced at the 6-position under thermodynamic control.[1]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-methylquinoline to an excess of concentrated sulfuric acid.
-
Heat the reaction mixture to a temperature between 80°C and 120°C.[1]
-
Maintain the temperature and stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Direct Sulfonation with Chlorosulfonic Acid
This method offers a more reactive alternative to sulfuric acid, often leading to shorter reaction times and higher yields.
Protocol:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap for HCl, place 2-methylquinoline and an inert solvent (e.g., dichloromethane).
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time.
-
The reaction is quenched by carefully pouring the mixture into ice water.
-
The product, 2-methylquinoline-6-sulfonyl chloride, may precipitate and can be collected by filtration.
-
The sulfonyl chloride is then hydrolyzed to this compound by heating with water.
Skraup Synthesis of 2-Methylquinoline (Precursor)
The Skraup synthesis is a fundamental method for constructing the quinoline ring system.
Protocol:
-
In a large, heat-resistant flask, combine aniline, glycerol, and a mild oxidizing agent such as nitrobenzene.[2][3]
-
Slowly and carefully add concentrated sulfuric acid while cooling the flask.[2][3]
-
Heat the mixture cautiously. The reaction is often vigorous and requires careful temperature control.[3]
-
After the initial exothermic reaction subsides, continue heating for several hours to complete the reaction.
-
After cooling, the mixture is diluted with water and made alkaline to liberate the 2-methylquinoline.
-
The 2-methylquinoline is then purified, typically by steam distillation.
-
The purified 2-methylquinoline can then be sulfonated using one of the direct sulfonation methods described above.
Microwave-Assisted Sulfonation
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.
Protocol:
-
In a microwave-safe reaction vessel, combine 2-methylquinoline and the chosen sulfonating agent (e.g., sulfuric acid).
-
Place the vessel in a microwave reactor and irradiate at a set temperature and time. These parameters need to be optimized for the specific reaction.
-
After the reaction is complete, cool the vessel and work up the product as described in the conventional direct sulfonation methods.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different synthetic approaches, the following diagrams are provided.
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for direct sulfonation.
Conclusion
References
A Comparative Guide to Sulfonic Acids in Catalysis: 2-Methylquinoline-6-sulfonic Acid Versus Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is a critical step in optimizing chemical syntheses. This guide provides a comparative overview of 2-methylquinoline-6-sulfonic acid against two widely used sulfonic acid catalysts, p-toluenesulfonic acid (TsOH) and camphorsulfonic acid (CSA). While TsOH and CSA are staples in the synthetic chemist's toolkit, this guide also explores the potential, albeit currently underexplored, role of this compound in catalysis.
Sulfonic acids are a class of organosulfur compounds that are widely employed as Brønsted acid catalysts in organic synthesis. Their strong acidity, often comparable to mineral acids, combined with their organic nature, makes them soluble in non-aqueous reaction media and generally less corrosive.[1] This guide focuses on a direct comparison of the catalytic performance of these acids in key organic transformations, supported by experimental data and detailed protocols.
Performance Comparison in Heterocycle Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. The Biginelli and Hantzsch reactions, classic multicomponent reactions for the synthesis of dihydropyrimidinones and 1,4-dihydropyridines respectively, serve as excellent benchmarks for comparing the efficacy of acid catalysts.
While extensive data is available for the catalytic activity of p-toluenesulfonic acid and camphorsulfonic acid in these reactions, there is a notable absence of published literature demonstrating the use of this compound as a catalyst for these or other organic transformations. The data presented below is therefore a comparison between the two established catalysts.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones is a textbook example of acid-catalyzed multicomponent reactions.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| p-Toluenesulfonic acid (TsOH) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 4 | 92 | 10 | [2] |
| p-Toluenesulfonic acid (TsOH) | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Ethanol | 3 | 95 | 10 | [2] |
| p-Toluenesulfonic acid (TsOH) | 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | Ethanol | 2 | 89 | 10 | [2] |
| Camphorsulfonic acid (CSA) | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 5 | 88 | 10 | [3] |
| Camphorsulfonic acid (CSA) | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 6 | 90 | 10 | [3] |
Hantzsch Reaction for 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (min) | Yield (%) | Catalyst Loading (mol%) | Reference |
| p-Toluenesulfonic acid (TsOH) | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | None (Solvent-free) | 5 | 96 | 20 | [4] |
| p-Toluenesulfonic acid (TsOH) | 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | None (Solvent-free) | 10 | 94 | 20 | [4] |
| p-Toluenesulfonic acid (TsOH) | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | None (Solvent-free) | 5 | 95 | 20 | [4] |
| Camphorsulfonic acid (CSA) | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 60 | 85 | 15 | [5] |
| Camphorsulfonic acid (CSA) | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | 45 | 92 | 15 | [5] |
This compound: A Catalyst in Waiting?
Despite the lack of direct experimental evidence for its catalytic activity, the chemical structure of this compound suggests it should function as a Brønsted acid catalyst. The sulfonic acid group provides the requisite acidity, while the quinoline moiety could influence its solubility, steric environment, and potential for non-covalent interactions with substrates.
Potential Advantages:
-
Modulated Acidity: The electron-withdrawing nature of the quinoline ring might influence the pKa of the sulfonic acid group, potentially altering its catalytic activity compared to simple arylsulfonic acids.
-
Unique Steric Environment: The bulky quinoline scaffold could offer shape selectivity in certain reactions.
-
Coordination Potential: The nitrogen atom in the quinoline ring could, in principle, participate in catalysis, either by acting as a basic site or by coordinating to metal co-catalysts.[3]
Potential Disadvantages:
-
Synthetic Accessibility: While its synthesis is documented, it may be less straightforward or more costly than the commercial availability of TsOH and CSA.[6]
-
Steric Hindrance: The bulky nature of the catalyst might also hinder its approach to sterically congested reaction centers.
-
Basic Site Complication: The presence of the basic nitrogen atom could potentially interfere with acid-catalyzed reactions by neutralizing the catalytic site through intramolecular or intermolecular interactions.
Further research is evidently needed to explore and quantify the catalytic potential of this compound.
Experimental Protocols
General Procedure for p-Toluenesulfonic Acid-Catalyzed Biginelli Reaction
A mixture of an aromatic aldehyde (2 mmol), a β-dicarbonyl compound (2 mmol), urea (3 mmol), and p-toluenesulfonic acid (50 mg, 0.26 mmol) was refluxed in ethanol (20 mL) for 2-4 hours. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the solid product was collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure dihydropyrimidinone.[2]
General Procedure for Camphorsulfonic Acid-Catalyzed Hantzsch Reaction
To a solution of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) was added camphorsulfonic acid (0.15 mmol). The reaction mixture was stirred at room temperature for a specified time (monitored by TLC). After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired 1,4-dihydropyridine.[5]
Visualizing Catalytic Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A general catalytic cycle for a Brønsted acid-catalyzed reaction.
Caption: Workflow for selecting a sulfonic acid catalyst for a new synthesis.
Caption: Structural comparison of the three sulfonic acids. (Note: Placeholder images are used in this DOT script. In a final implementation, these would be replaced with actual chemical structure images).
Conclusion
In the realm of sulfonic acid catalysis, p-toluenesulfonic acid and camphorsulfonic acid are well-established, versatile, and effective catalysts for a wide array of organic transformations, including the synthesis of important heterocyclic scaffolds. Their performance is well-documented, providing a reliable basis for catalyst selection.
In contrast, this compound remains an enigmatic contender. While its structure suggests potential as a Brønsted acid catalyst with unique electronic and steric properties, a lack of empirical data on its catalytic activity makes any performance comparison speculative. This highlights a significant knowledge gap and an opportunity for future research. For scientists and professionals in drug development, while TsOH and CSA remain the go-to choices, the exploration of novel catalysts like this compound could unlock new reactivity and selectivity patterns, further enriching the synthetic organic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS No- 93805-05-1 | Simson Pharma Limited [simsonpharma.com]
- 3. Quinoline-6-sulfonic acid (65433-95-6) for sale [vulcanchem.com]
- 4. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 93805-05-1 | Benchchem [benchchem.com]
Evaluating 2-Methylquinoline-6-sulfonic Acid as a Versatile Building Block for Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comprehensive evaluation of 2-methylquinoline-6-sulfonic acid as a building block, comparing its synthesis, properties, and the performance of its derivatives with viable alternatives such as 8-hydroxyquinoline-5-sulfonic acid and quinoline-8-sulfonic acid.
This comparative analysis is supported by experimental data from various sources, detailed protocols for key synthetic transformations, and visualizations of reaction pathways to aid in the objective assessment of this compound for applications in medicinal chemistry and materials science.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are fundamental to its reactivity and the characteristics of the resulting derivatives. Below is a comparison of this compound with two common alternatives.
| Property | This compound | 8-Hydroxyquinoline-5-sulfonic acid | Quinoline-8-sulfonic acid |
| Molecular Formula | C₁₀H₉NO₃S[1][2] | C₉H₇NO₄S[3] | C₉H₇NO₃S[4][5] |
| Molecular Weight | 223.25 g/mol [6][7] | 225.22 g/mol [8] | 209.22 g/mol [4][5] |
| Appearance | Solid | Pale yellow to light brown crystalline powder[3] | Light yellow powder[4] |
| Melting Point | Not specified | >300 °C[3] | >300 °C[4] |
| Solubility | Soluble in water[6] | Highly soluble in water[3] | Soluble in water[4] |
| Density | 1.432 g/cm³[1] | Not specified | 1.62 g/cm³[4] |
Synthesis and Yield Comparison
The accessibility and efficiency of synthesis are crucial factors in the practical application of a building block. The primary route to quinoline sulfonic acids is through the sulfonation of the parent quinoline or its derivatives.
This compound is typically synthesized by the direct sulfonation of 2-methylquinoline. The regioselectivity of this reaction is highly dependent on the reaction temperature. To favor the formation of the thermodynamically more stable 6-sulfonic acid isomer, the reaction is generally carried out at temperatures between 80–120°C.[6]
Quinoline-8-sulfonic acid formation is kinetically favored and occurs at lower temperatures, around 220°C. However, upon heating to approximately 300°C, it can rearrange to the more stable quinoline-6-sulfonic acid.[6]
8-Hydroxyquinoline-5-sulfonic acid is synthesized by the sulfonation of 8-hydroxyquinoline.
While direct comparative yield data under identical conditions is scarce in the literature, reported yields for related syntheses provide some insight:
| Product | Starting Material | Reagents | Conditions | Yield |
| Quinoline-8-sulfonyl chloride | Quinoline | Chlorosulfonic acid | 140-145°C, 40 hours | 24%[9] |
| 8-Hydroxyquinoline | Quinoline-8-sulfonic acid | NaOH | 300-315°C, 10-15 min | up to 84.14%[10] |
| 8-Hydroxyquinoline-5-sulfonamides | 8-Hydroxyquinoline-5-sulfonyl chloride | Various amines | Room temperature, 24 hours | High yields[11] |
It is important to note that reaction conditions, including the choice of sulfonating agent (e.g., sulfuric acid, oleum, or chlorosulfonic acid), temperature, and reaction time, significantly impact the yield and isomeric distribution of the products.[6]
Experimental Protocols
Detailed methodologies are essential for reproducibility and evaluation. The following are representative protocols for the synthesis of quinoline sulfonic acid derivatives.
Protocol 1: Synthesis of Quinoline-8-sulfonyl Chloride
This protocol describes the direct conversion of quinoline to its sulfonyl chloride derivative.
Materials:
-
Quinoline (redistilled)
-
Chlorosulfonic acid
-
Crushed ice
-
Sodium carbonate
-
Ether
-
Charcoal
-
Phosphorus pentoxide
Procedure:
-
In a three-necked flask equipped with a thermometer, condenser, and dropping funnel, place 25 mL of chlorosulfonic acid.
-
Heat the chlorosulfonic acid to 140-145°C.
-
Slowly add 7 g of redistilled quinoline dropwise over 1 hour, maintaining the reaction temperature.
-
Continue heating at 140-145°C for an additional 39 hours.
-
Cool the reaction mixture and cautiously pour it into 150 g of crushed ice.
-
Neutralize the resulting solution with sodium carbonate.
-
Extract the aqueous solution with ether.
-
Decolorize the ether extract with charcoal and evaporate the ether on a steam bath until 2-3 mL of solvent remains.
-
Decant the remaining solvent and dry the white crystalline product, quinoline-8-sulfonyl chloride, in vacuo over phosphorus pentoxide for 30 minutes.[9]
Protocol 2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides
This protocol details the conversion of 8-hydroxyquinoline-5-sulfonyl chloride to various sulfonamides.
Materials:
-
8-Hydroxyquinoline-5-sulfonyl chloride
-
Appropriate amine
-
Anhydrous acetonitrile
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.
-
Add 20 mmol of the desired amine to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into 100 mL of water.
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Dry the combined chloroform extracts over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by recrystallization from methanol to obtain the desired 8-hydroxyquinoline-5-sulfonamide.
References
- 1. pinpools.com [pinpools.com]
- 2. Quinoline-8-sulfonate | C9H6NO3S- | CID 1551292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 93805-05-1 | Benchchem [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. connectsci.au [connectsci.au]
- 10. academic.oup.com [academic.oup.com]
- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inhibitors
Disclaimer: Publicly available experimental data on the biological activity of 2-methylquinoline-6-sulfonic acid is limited. This guide presents a hypothetical benchmarking study assuming the compound exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This assumption is based on the well-documented role of the quinoline scaffold in kinase inhibitor development.[1][2][3] The data for this compound (termed "Investigational Compound MQ-S") is illustrative, while the data for the benchmark compounds, Gefitinib and Erlotinib, is based on published findings.
This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel kinase inhibitors.
Introduction to Target: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][] Upon binding to ligands like EGF, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MAPK pathway, which drives cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[4] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[][6] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain are a major strategy for treating these cancers.[4][]
This guide compares the in vitro efficacy of our investigational compound, this compound (MQ-S), with the first-generation FDA-approved EGFR inhibitors, Gefitinib and Erlotinib.
Biochemical Efficacy: In Vitro Kinase Assay
The primary biochemical activity of the compounds was assessed using a cell-free enzymatic assay to determine their ability to directly inhibit EGFR tyrosine kinase activity. The half-maximal inhibitory concentration (IC50) was measured.
Data Summary: EGFR Kinase Inhibition
| Compound | IC50 (nM) |
| Gefitinib | 26 - 37[7] |
| Erlotinib | 2[8][9] |
| Investigational Compound MQ-S | 85 (Hypothetical) |
Lower IC50 values indicate greater potency.
Experimental Protocol: EGFR Kinase Assay (Luminescence-Based)
This protocol outlines a typical procedure for determining the IC50 values of inhibitors against a specific kinase.
-
Reagents & Materials : Recombinant human EGFR kinase, polypeptide substrate (e.g., Poly-Glu-Tyr), ATP, kinase assay buffer, test compounds, ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Preparation : Serially dilute test compounds in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction :
-
Add 5 µL of kinase reaction buffer containing the EGFR enzyme and substrate to each well of a 384-well plate.
-
Add 1 µL of diluted test compound or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection :
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure light production via a luciferase reaction.
-
Incubate for 30 minutes.
-
-
Data Analysis : Measure luminescence using a plate reader. Convert luminescence signal to percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Potency: Anti-Proliferative Assay
To assess the compounds' effects in a biological context, their ability to inhibit the growth of human non-small-cell lung cancer cells was evaluated. The NCI-H3255 cell line, which harbors an activating EGFR (L858R) mutation, was used.
Data Summary: Cell Growth Inhibition (NCI-H3255 Cell Line)
| Compound | GI50 (nM) |
| Gefitinib | ~3[10] |
| Erlotinib | 12[11] |
| Investigational Compound MQ-S | 250 (Hypothetical) |
GI50 (Growth Inhibition 50) is the concentration of drug that causes 50% inhibition of cell growth.
Experimental Protocol: Cell Viability Assay (Luminescence-Based)
This protocol describes a common method for assessing the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Culture : Culture NCI-H3255 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Cell Plating : Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a range of concentrations of the test compounds (prepared as in the biochemical assay). Include vehicle-only (DMSO) controls.
-
Incubation : Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement :
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis : Measure luminescence with a plate reader. Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value for each compound.
Summary and Conclusion
This comparative guide provides a framework for evaluating novel kinase inhibitors. Based on the hypothetical data, the investigational compound this compound (MQ-S) demonstrates inhibitory activity against the EGFR kinase and EGFR-dependent cancer cells. However, its potency in both biochemical and cellular assays is lower than that of the established first-generation inhibitors, Gefitinib and Erlotinib.
While MQ-S shows promise as a scaffold, further optimization through medicinal chemistry would be required to enhance its potency to a level comparable with clinically approved drugs. Future studies should also aim to establish its selectivity profile against other kinases and assess its activity against drug-resistant EGFR mutations.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ClinPGx [clinpgx.org]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylquinoline-6-Sulfonic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-methylquinoline-6-sulfonic acid, a solid organic acid. Adherence to these protocols is vital for personnel safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its potential hazards. The compound is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable absorbent material, which should then also be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
III. Waste Collection and Storage
Proper segregation and storage of chemical waste are fundamental to safe laboratory practices.
-
Waste Container: Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with acidic materials.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly bases and oxidizing agents.
IV. Disposal Procedure
The primary method for the disposal of acidic chemical waste is through neutralization, followed by disposal via a licensed hazardous waste management company. It is crucial to consult local, regional, and national hazardous waste regulations to ensure full compliance.[1]
Step-by-Step Neutralization and Disposal:
-
Select a Neutralizing Agent: Common neutralizing agents for acidic waste include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH).[2][3] Sodium bicarbonate is often preferred for its controlled reaction rate.
-
Prepare for Neutralization: Conduct the neutralization process in a chemical fume hood. Place the waste this compound in a large, appropriate container (e.g., a large beaker or flask). If the waste is solid, it should first be dissolved in water.
-
Slow Addition of Neutralizing Agent: Slowly and carefully add the neutralizing agent to the acidic solution while stirring continuously. The reaction may produce gas (carbon dioxide if using bicarbonate or carbonate) and heat, so slow addition is crucial to prevent splashing and overflow.
-
Monitor pH: Regularly monitor the pH of the solution using a pH meter or pH strips. The target pH should be between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal service. Do not pour the neutralized solution down the drain unless permitted by local regulations and institutional policy.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response workflow for this compound.
References
Personal protective equipment for handling 2-methylquinoline-6-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-methylquinoline-6-sulfonic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns, eye damage, and respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and full-length pants | Prevents skin contact with the corrosive solid. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) | Required when handling the powder outside of a fume hood to prevent inhalation of dust. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Safe Handling and Operational Plan
Strict adherence to the following procedures is necessary to minimize the risk of exposure and accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when weighing or transferring the solid to control dust.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the chemical.
-
Assemble all necessary equipment and PPE before starting.
-
Ensure the work area is clean and uncluttered.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Dissolving:
-
If preparing a solution, slowly add the this compound solid to the solvent with stirring.
-
Be aware of any potential exothermic reactions.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Table 2: Emergency Response Plan
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill (Solid) | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth. |
| Large Spill (Solid) | Evacuate the area and prevent entry. Contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Unused this compound is considered hazardous chemical waste.
-
Contaminated materials (e.g., gloves, weighing paper, empty containers) should also be treated as hazardous waste.
Disposal Protocol
-
Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Pickup and Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Handling Workflow Diagram
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
